2-Chloro-7-iodoquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-7-iodoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPSVMOGHANOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-chloro-7-iodoquinoline-3-carbaldehyde stands out as a highly versatile intermediate for drug discovery and development. The presence of three distinct, reactive functional groups—the nucleophilically displaceable chloro group, the electrophilic carbaldehyde, and the iodo-handle amenable to cross-coupling reactions—provides a tripartite platform for molecular elaboration. This guide presents an in-depth, mechanistically-grounded protocol for the synthesis of this key building block. We will elucidate the strategic application of the Vilsmeier-Haack reaction, beginning from the readily accessible precursor, 4-iodoaniline. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a procedural methodology, but also a deep understanding of the causality behind the experimental choices, ensuring a robust and reproducible synthesis.
Introduction
Quinoline, a bicyclic heteroaromatic compound, is a privileged structure in drug development, found in natural products and synthetic drugs with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline core is paramount to modulating its pharmacological profile. Specifically, 2-chloroquinoline-3-carbaldehydes are powerful and versatile synthetic intermediates.[3] The aldehyde group serves as a point for condensation, reductive amination, or oxidation, while the C2-chloro atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
The introduction of an iodine atom at the C7 position further enhances the synthetic utility of the scaffold, opening pathways for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental transformations in modern drug synthesis. This guide provides a comprehensive, field-proven methodology for the efficient synthesis of this compound, focusing on the Vilsmeier-Haack reaction—a classic yet powerful method for the formylation and cyclization of electron-rich aromatic systems.[4][5]
Overall Synthetic Strategy
The synthesis is designed as a two-step process, commencing with commercially available 4-iodoaniline. The strategy hinges on the Vilsmeier-Haack cyclization of an activated acetanilide precursor.
-
Precursor Synthesis: Acetylation of 4-iodoaniline to form N-(4-iodophenyl)acetamide. This step protects the amine and provides the necessary acetyl group for the subsequent cyclization.
-
Core Synthesis: Vilsmeier-Haack reaction on N-(4-iodophenyl)acetamide. This one-pot reaction accomplishes formylation, chlorination, and cyclization to yield the target molecule.
This approach is selected for its operational simplicity, high convergence, and reliance on cost-effective reagents.
Section 1: The Vilsmeier-Haack Reaction: Mechanistic Insights
The cornerstone of this synthesis is the Vilsmeier-Haack reaction, which transforms an activated aromatic compound into an aryl aldehyde.[6] The reaction proceeds via two primary stages: the formation of the electrophilic "Vilsmeier reagent" and its subsequent reaction with the nucleophilic aromatic substrate.[7]
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a weak nucleophile, reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6] This is the active formylating species in the reaction.
Stage 2: Electrophilic Aromatic Substitution and Cyclization The N-(4-iodophenyl)acetamide substrate, while less activated than an aniline, is sufficiently electron-rich to attack the Vilsmeier reagent. The reaction proceeds through electrophilic substitution, followed by an intramolecular cyclization and subsequent dehydration and hydrolysis during workup to yield the final this compound. The chlorine atom at the C2 position and the formyl group at C3 are direct consequences of the structure of the Vilsmeier reagent and the cyclization mechanism.
Caption: Figure 1: Generalized Vilsmeier-Haack Cyclization Mechanism.
Section 2: Experimental Protocol: Synthesis of N-(4-iodophenyl)acetamide (Precursor)
This initial step involves the straightforward N-acetylation of 4-iodoaniline. The resulting acetamide is more stable and possesses the correct electronic properties for the subsequent cyclization.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 10.0 g | 45.65 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.1 mL | 54.78 | 1.2 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (10.0 g, 45.65 mmol).
-
Dissolution: Add glacial acetic acid (50 mL) and stir until the aniline is fully dissolved.
-
Reagent Addition: Slowly add acetic anhydride (5.1 mL, 54.78 mmol) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Allow the mixture to cool to room temperature, then pour it slowly into 250 mL of ice-cold water with vigorous stirring.
-
Isolation: The white precipitate of N-(4-iodophenyl)acetamide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.
-
Purity: The product is typically obtained in high purity (>95%) and can be used in the next step without further purification. Expected yield: 11.2 - 11.6 g (94-97%).
Section 3: Experimental Protocol: Synthesis of this compound
This is the core transformation, where the Vilsmeier-Haack reagent is generated in situ and reacted with the acetanilide precursor to construct the target quinoline ring system.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-(4-iodophenyl)acetamide | C₈H₈INO | 261.06 | 10.0 g | 38.30 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 14.3 mL | 153.2 | 4.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - | Solvent |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Vilsmeier-Haack Synthesis.
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen or argon atmosphere.
-
Vilsmeier Reagent Formation: Place DMF (30 mL) in the flask and cool the flask in an ice-salt bath to 0-5 °C.
-
Critical Step - POCl₃ Addition: Add POCl₃ (14.3 mL, 153.2 mmol) dropwise via the dropping funnel to the cooled DMF. Causality: This addition is highly exothermic. Maintaining a low temperature (< 10 °C) is crucial to prevent uncontrolled side reactions and degradation of the Vilsmeier reagent. The rate of addition should be carefully controlled over 30-45 minutes.
-
Precursor Addition: Once the POCl₃ addition is complete, add the N-(4-iodophenyl)acetamide (10.0 g, 38.30 mmol) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Workup: After completion, cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 400 g).
-
Critical Step - Quenching: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the reactive POCl₃ and hydrolyzes the iminium intermediate to the final aldehyde product. This process is also highly exothermic and may release HCl gas; therefore, it must be performed in a well-ventilated fume hood.
-
Isolation: Stir the resulting slurry for 30-60 minutes until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with cold water followed by a cold sodium bicarbonate solution to neutralize any residual acid, and then again with water. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to yield a pale yellow or off-white solid. Expected yield: 7.5 - 9.0 g (60-75%).
Section 4: Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following table summarizes the expected characterization data based on analogous structures reported in the literature.[8][9]
| Analysis | Expected Result |
| Appearance | Pale yellow to off-white solid |
| Melting Point | Expected in the range of 180-200 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.0-9.2 (s, 1H, H-4), δ ~8.8-9.0 (s, 1H, -CHO), δ ~8.0-8.2 (d, 1H, H-5), δ ~7.8-8.0 (d, 1H, H-6), δ ~7.6-7.8 (s, 1H, H-8) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~190 (-CHO), δ ~150-155 (C-2, C-8a), δ ~140-145 (C-4, C-7), δ ~125-135 (Aromatic CHs), δ ~95-100 (C-I) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1690 (C=O), ~1580 (C=C), ~780 (C-Cl) |
| Mass Spec (ESI+) | m/z = 317.9 [M+H]⁺, 319.9 [M+2+H]⁺ (Cl isotope pattern) |
Conclusion
This guide details a robust and reproducible two-step synthesis of this compound, a valuable and versatile building block for drug discovery. By leveraging the efficiency of the Vilsmeier-Haack reaction on a readily prepared acetanilide precursor, this protocol provides a reliable pathway to this trifunctionalized quinoline core. The mechanistic discussions and explanations for critical experimental parameters are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel quinoline analogues. The strategic positioning of the chloro, iodo, and carbaldehyde groups makes the title compound an ideal starting point for the development of diverse chemical libraries aimed at identifying next-generation therapeutic agents.
References
-
Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-10. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. Available at: [Link]
-
Gaikwad, N. D., & Pawar, R. P. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4. Available at: [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(5), 2636-2668. Available at: [Link]
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Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from RSC Publishing. Available at: [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. Available at: [Link]
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Gaikwad, N. D., & Deore, V. J. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-4. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. Available at: [Link]
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Atalay, M. A., & Avcı, D. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. Available at: [Link]
- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives. Retrieved from Google Patents.
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ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from ResearchGate. Available at: [Link]
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MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from MDPI. Available at: [Link]
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National Center for Biotechnology Information. (2024). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from NCBI. Available at: [Link]
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1H NMR and 13C NMR of 2-Chloro-7-iodoquinoline-3-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-7-iodoquinoline-3-carbaldehyde
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties. This compound is a key synthetic intermediate, offering multiple reaction sites for diversification: the reactive chloro group at the 2-position, the aldehyde at the 3-position for condensations and other transformations, and the iodo group at the 7-position, which is amenable to cross-coupling reactions.[3][4]
For researchers and drug development professionals, unambiguous structural confirmation of such highly functionalized intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[5][6] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the observed spectral data.
Molecular Architecture and Electronic Landscape
To interpret the NMR spectra of this compound, one must first understand the electronic influence of each substituent on the quinoline core. The molecule's structure and standard numbering are shown below.
Caption: Molecular structure and atom numbering of this compound.
The key electronic factors at play are:
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Pyridine Ring (N1-containing ring): The nitrogen atom is electronegative, withdrawing electron density from the ring, particularly from the α (C2, C8a) and γ (C4) positions.
-
2-Chloro Group: This group exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect typically dominates, deshielding the attached carbon (C2).
-
3-Carbaldehyde Group: This is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deshields the ortho (C2, C4) and para (C4a, C6, C8) positions relative to its point of attachment.
-
7-Iodo Group: Halogens exhibit a dual electronic nature. The iodo group is inductively withdrawing (-I) but also weakly electron-donating via resonance (+R). Its large size and polarizability also introduce a "heavy atom effect," which significantly influences the chemical shift of the carbon it is attached to (C7).
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).
Predicted Chemical Shifts and Multiplicities
The aromatic region of the ¹H NMR spectrum of quinolines typically appears between 7.0 and 9.0 ppm.[1] The aldehyde proton is expected at a much lower field, typically >9.5 ppm.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-CHO | 10.2 - 10.5 | Singlet (s) | N/A | Highly deshielded proton of the electron-withdrawing aldehyde group. No adjacent protons for coupling. |
| H4 | 8.8 - 9.1 | Singlet (s) | N/A | Strongly deshielded by the anisotropic effect of the C3-aldehyde, the adjacent electronegative nitrogen, and the C2-chloro group. No adjacent protons for coupling. |
| H8 | 8.2 - 8.4 | Doublet (d) | JH8-H6 ≈ 1.5-2.0 (meta) | Deshielded due to its peri-relationship to the C=N bond. Coupled only to H6 via a small meta-coupling. |
| H5 | 8.0 - 8.2 | Doublet (d) | JH5-H6 ≈ 8.5-9.0 (ortho) | Experiences ortho-coupling with H6. Its chemical shift is influenced by the C4a-C8a bridgehead and the distant iodo group. |
| H6 | 7.6 - 7.8 | Doublet of Doublets (dd) | JH6-H5 ≈ 8.5-9.0 (ortho)JH6-H8 ≈ 1.5-2.0 (meta) | Coupled to both H5 (ortho) and H8 (meta), resulting in a characteristic dd pattern. |
Causality of Spectral Features
-
H-CHO (δ ~10.3 ppm): The aldehyde proton is directly attached to a carbonyl carbon, placing it in a highly deshielded environment. Its singlet multiplicity is a clear indicator of the absence of vicinal protons.
-
H4 (δ ~8.9 ppm): This proton is arguably the most deshielded aromatic proton. Its proximity to the electron-withdrawing aldehyde and chloro groups, combined with the inherent electron deficiency of the C4 position in the quinoline ring, pushes its resonance significantly downfield. Its singlet nature is a key identifier.
-
Benzo-ring Protons (H5, H6, H8): This three-spin system gives rise to a characteristic pattern.
-
H8 is typically a doublet due to meta-coupling with H6 (⁴J). Its downfield shift relative to H5 and H6 is attributed to its position alpha to the ring junction and its spatial proximity to the nitrogen lone pair.
-
H5 appears as a doublet due to strong ortho-coupling with H6 (³J).
-
H6 is influenced by both neighbors, resulting in a doublet of doublets. It is coupled strongly to H5 (ortho) and weakly to H8 (meta). This distinct pattern is crucial for its assignment. The iodo group at C7 will have a modest influence on the shifts of the adjacent H6 and H8 protons.
-
¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectra show a single peak for each chemically unique carbon atom.[7] The chemical shifts are highly sensitive to the electronic environment, electronegativity of attached atoms, and hybridization.[7]
Predicted Chemical Shifts
The ten carbon signals of this compound are expected across a wide range, from approximately 95 ppm to 190 ppm.
| Carbon Assignment | Predicted δ (ppm) | Type | Rationale for Assignment |
| C=O | 188 - 192 | Aldehyde | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. |
| C2 | 151 - 154 | Quaternary (C-Cl) | Attached to electronegative nitrogen and chlorine, causing a significant downfield shift. |
| C8a | 148 - 150 | Quaternary | Bridgehead carbon alpha to nitrogen, resulting in a deshielded environment. |
| C4 | 140 - 143 | CH | Deshielded due to proximity to nitrogen and the electron-withdrawing aldehyde group. |
| C4a | 138 - 140 | Quaternary | Bridgehead carbon influenced by the fusion of the two rings and substituents. |
| C6 | 135 - 137 | CH | Aromatic CH carbon on the benzo-ring. |
| C5 | 130 - 132 | CH | Aromatic CH carbon on the benzo-ring. |
| C3 | 128 - 131 | Quaternary (C-CHO) | Attached to the electron-withdrawing aldehyde group. |
| C8 | 127 - 129 | CH | Aromatic CH carbon adjacent to the nitrogen-containing ring. |
| C7 | 95 - 100 | Quaternary (C-I) | The "heavy atom effect" of iodine causes significant shielding, shifting the C7 signal substantially upfield compared to other aromatic carbons. This is a key signature. |
Causality of Spectral Features
-
Carbonyl Carbon (C=O): As is characteristic, the sp²-hybridized carbon double-bonded to oxygen appears at the lowest field (~190 ppm).
-
Carbons of the Pyridine Moiety: C2, C4, and C8a are all significantly deshielded. C2 is directly bonded to both chlorine and nitrogen. C4 and C8a are strongly influenced by the electronegative nitrogen atom.
-
Carbons of the Benzene Moiety: The chemical shifts of C5, C6, and C8 are in the typical aromatic range. Their precise positions are modulated by the collective electronic effects of the substituents.
-
The C7 Signal - A Definitive Marker: The most striking feature in the ¹³C spectrum is the upfield shift of C7. While iodine is electronegative, its large electron cloud and spin-orbit coupling effects induce significant shielding on the directly attached carbon. This "heavy atom effect" is diagnostic and reliably places the C7 signal in the 95-100 ppm range, clearly distinguishing it from all other aromatic carbons.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. For unambiguous assignment, a combination of 1D and 2D NMR experiments is recommended.
Caption: Standard workflow for the complete NMR structural elucidation of a novel organic compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to include both the aromatic and aldehyde regions.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[7]
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two proton signals indicates that they are spin-coupled. This is invaluable for confirming the H5-H6 and H6-H8 connectivities in the benzo-ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal of the atom it is directly bonded to. It provides a direct and unambiguous assignment for all protonated carbons (CH groups).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For example, the aldehyde proton (H-CHO) should show a correlation to C3 and C4. The H4 proton should show correlations to C2, C3, and C4a. This experiment is essential for confidently assigning the non-protonated (quaternary) carbons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information that, when correctly interpreted, provides definitive proof of its structure. The characteristic downfield shifts of the aldehyde proton and H4, the distinct coupling patterns of the H5/H6/H8 spin system, and the signature upfield shift of the iodine-bearing C7 in the ¹³C spectrum are all key identifiers. By employing a systematic approach grounded in the principles of substituent effects and leveraging both 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of this versatile chemical building block, ensuring the integrity of their subsequent work in drug discovery and materials science.
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Chemical properties of 2-Chloro-7-iodoquinoline-3-carbaldehyde
An In-Depth Technical Guide to 2-Chloro-7-iodoquinoline-3-carbaldehyde: Properties, Reactivity, and Applications
Introduction: A Versatile Scaffold in Modern Synthesis
This compound stands as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure is distinguished by a quinoline core, a privileged scaffold known to impart a wide range of biological activities, from anticancer and antimalarial to anti-inflammatory and antibacterial.[1][2] What makes this particular molecule exceptionally valuable is its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a nucleophilically displaceable chlorine atom at the C2 position, an aldehyde group at the C3 position ripe for condensation and derivatization, and an iodine atom at the C7 position, which is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This unique combination allows for a systematic and diverse elaboration of the quinoline core, making it a powerful precursor for the generation of compound libraries in drug discovery campaigns. This guide provides a detailed exploration of its chemical properties, synthetic pathways, and strategic applications.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are critical for its effective use in a research setting. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1621615-08-4 | [3] |
| Molecular Formula | C₁₀H₅ClINO | [3] |
| Molecular Weight | 317.51 g/mol | [3] |
| SMILES | O=CC1=CC2=CC=C(I)C=C2N=C1Cl | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis: The Vilsmeier-Haack Approach
The construction of the 2-chloroquinoline-3-carbaldehyde scaffold is most efficiently achieved via the Vilsmeier-Haack reaction.[2][4][5] This powerful one-pot method accomplishes formylation, chlorination, and cyclization of an appropriate acetanilide precursor. For the synthesis of the title compound, the starting material would be N-(3-iodophenyl)acetamide.
The causality behind this choice of reaction is its efficiency. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile that drives the cyclization and installation of the chloro and aldehyde functionalities in a single operational sequence.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 7.0 eq) dropwise to the cooled DMF, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add N-(3-iodophenyl)acetamide (1.0 eq) portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C for 4-10 hours.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield this compound as a solid.
Caption: Vilsmeier-Haack synthesis workflow.
Spectroscopic and Analytical Profile
While specific spectra for this exact compound are proprietary, its analytical profile can be reliably predicted based on its structure and data from closely related analogs.
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.5 ppm. Aromatic Protons: Multiple signals in the aromatic region (δ 7.5-9.0 ppm). The proton at the C4 position is expected to be a sharp singlet around δ 8.5-9.0 ppm due to deshielding from the adjacent aldehyde and nitrogen atom. Protons on the benzo-fused ring will exhibit splitting patterns consistent with their substitution. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm. C2 (C-Cl): A signal around δ 150-155 ppm. C7 (C-I): A signal significantly shifted upfield due to the heavy atom effect of iodine, likely in the δ 90-100 ppm range. Other aromatic carbons will appear between δ 120-150 ppm. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 318.5. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹. Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |
Chemical Reactivity: A Trifecta of Synthetic Handles
The synthetic power of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and selective modifications.
Reactions at the Aldehyde Group (C3)
The aldehyde is a classic electrophile, readily participating in a variety of condensation and redox reactions.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
-
Wittig Reaction: Conversion to an alkene upon reaction with a phosphorus ylide.
-
Oxidation: The aldehyde can be oxidized to the corresponding 2-chloro-7-iodoquinoline-3-carboxylic acid using mild oxidizing agents.[6]
-
Condensation: Forms Schiff bases (imines) upon reaction with primary amines, or can be used as a component in multicomponent reactions like the Ugi reaction.
Reactions at the Chloro Group (C2)
The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex.
-
Amination: Displacement by various amines (aliphatic, aromatic) to yield 2-aminoquinoline derivatives.
-
Thiolation: Reaction with thiols or sodium sulfide provides 2-thioether or 2-mercaptoquinoline derivatives.[7]
-
Alkoxylation: Substitution with alkoxides (e.g., NaOMe) to form 2-alkoxyquinolines.
Reactions at the Iodo Group (C7)
The carbon-iodine bond is the ideal site for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. This functionality is generally unreactive towards the conditions used to modify the C2 and C3 positions, demonstrating its orthogonal nature.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to synthesize 7-alkynylquinolines.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines.
Caption: Key reaction pathways for derivatization.
Safety and Handling
As with any halogenated aromatic compound, proper safety protocols must be strictly followed.
-
Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][8]
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
References
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]
-
Patel, R. V., et al. (n.d.). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. [Link]
-
Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. [Link]
-
PubChem. (n.d.). 2,7-Dichloroquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Pawar, S. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloropropane. [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. 1621615-08-4|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. 2749759-48-4|2-Chloro-7-iodoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Chloro-7-iodoquinoline-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Executive Summary
This technical guide provides a detailed exploration of the chemical reactivity inherent to the aldehyde functionality of 2-chloro-7-iodoquinoline-3-carbaldehyde. This trifunctional heterocyclic compound represents a strategic building block in modern medicinal chemistry, offering orthogonal reactive sites for sequential and controlled molecular elaboration. This document delineates the electronic factors governing the reactivity of the formyl group, presents detailed, field-tested protocols for its key transformations, and discusses the strategic implications for drug discovery. By synthesizing theoretical principles with practical, actionable methodologies, this guide aims to empower researchers to fully exploit the synthetic potential of this versatile intermediate.
The Strategic Value Proposition of this compound in Synthesis
The quinoline motif is a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents, including anticancer, antimalarial, and antibacterial drugs. The title compound, this compound, is a particularly valuable synthetic intermediate due to its three distinct and orthogonally reactive functional groups:
-
The Aldehyde (C3-Formyl Group): As the primary focus of this guide, this electrophilic center is a versatile handle for a multitude of nucleophilic addition and condensation reactions, enabling the construction of diverse side chains and new heterocyclic rings.
-
The Chlorine (C2-Chloro Group): This site is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of key pharmacophoric elements such as amines, ethers, and thioethers.
-
The Iodine (C7-Iodo Group): As a heavy halogen, this position is primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a powerful tool for installing aryl, heteroaryl, alkynyl, and other complex fragments.
The strategic disposition of these three groups allows for a highly controlled, stepwise synthetic approach to complex molecular architectures, making this scaffold a prized asset in library synthesis and lead optimization campaigns.
Synthesis of the Core Scaffold
The most reliable and widely adopted method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][2] This one-pot procedure involves the reaction of a substituted acetanilide with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent. For the target molecule, the synthesis commences with 3-iodoaniline.
Protocol 2.1: Synthesis of N-(3-iodophenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-iodoaniline (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of aniline).
-
To this solution, add acetic anhydride (1.1 eq) dropwise. An exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, monitoring the disappearance of the starting aniline by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-iodophenyl)acetamide, which is typically of sufficient purity for the next step.
Protocol 2.2: Synthesis of this compound
-
In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl3, 4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add N-(3-iodophenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly warm the mixture to room temperature and then heat to 75-85 °C. Maintain this temperature for 12-16 hours. The reaction should be monitored by TLC for the consumption of the acetanilide.
-
Cool the reaction mixture to room temperature and pour it carefully and slowly onto a large volume of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench and should be performed in a well-ventilated fume hood.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration, wash extensively with water, and then with a cold, dilute sodium bicarbonate solution until the washings are neutral.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate or ethanol) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Analysis of Aldehyde Reactivity: Electronic and Steric Factors
The reactivity of the aldehyde group is dictated by the electronic environment of the quinoline ring. Several factors conspire to render the formyl carbon highly electrophilic:
-
Inherent Electron Deficiency of the Quinoline Ring: The nitrogen atom in the quinoline nucleus is electronegative and exerts a powerful electron-withdrawing effect (-I inductive and -M mesomeric), reducing electron density across the entire ring system.
-
Inductive and Mesomeric Withdrawal by Substituents:
-
The 2-chloro group is strongly electron-withdrawing via the inductive effect (-I).
-
The 3-carbaldehyde group itself is a deactivating group, pulling electron density from the ring through both induction (-I) and resonance (-M).
-
The 7-iodo group primarily exerts a weak electron-withdrawing inductive effect (-I). Its mesomeric effect is negligible in this context.
-
The cumulative result is a significant polarization of the carbonyl bond (C=O), creating a highly electron-deficient carbon atom (δ+). This pronounced electrophilicity makes the aldehyde exceptionally susceptible to attack by a broad range of nucleophiles, often allowing reactions to proceed under milder conditions than those required for less activated aromatic aldehydes.
Caption: Cumulative electron-withdrawing effects on the aldehyde group.
Key Transformations of the Aldehyde Group: Protocols and Mechanistic Rationale
The enhanced electrophilicity of the aldehyde facilitates numerous pivotal transformations in organic synthesis. The following protocols, established for the general 2-chloroquinoline-3-carbaldehyde scaffold, are presented as robust starting points for the 7-iodo derivative.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a premier method for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals. The reaction proceeds through the in-situ formation of an imine, which is then reduced.[3]
Causality of Protocol Design:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde, thus preventing competitive side reactions. Its tolerance for slightly acidic conditions is also advantageous.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as they do not interfere with the reaction intermediates.
-
Catalyst: A catalytic amount of acetic acid protonates the carbonyl, activating it for nucleophilic attack by the amine and facilitating the dehydration to the imine.
Representative Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired primary or secondary amine (1.1-1.2 eq) followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be mindful of potential gas evolution.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM (2x), and combine the organic fractions.
-
Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the target amine.
Horner-Wadsworth-Emmons (HWE) Olefination: Accessing (E)-Alkenes
The HWE reaction is a superior alternative to the classical Wittig reaction for generating alkenes, particularly when (E)-stereoselectivity is desired and ease of purification is a priority. The reaction utilizes a phosphonate carbanion, and the resulting phosphate byproduct is water-soluble, simplifying workup.
Causality of Protocol Design:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the phosphonate ester to form the reactive ylide.
-
Phosphonate Reagent: Stabilized phosphonates (e.g., triethyl phosphonoacetate) reliably produce the thermodynamically favored (E)-alkene.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as it is aprotic and effectively solvates the phosphonate anion.
Representative Protocol:
-
In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C and add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the pure (E)-alkene.
Knoevenagel Condensation: Forming Electron-Deficient Alkenes
This condensation reaction between the aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is a highly efficient method for creating α,β-unsaturated systems that can serve as valuable Michael acceptors or precursors for further cyclizations.[3]
Causality of Protocol Design:
-
Catalyst: A weak organic base, such as piperidine or pyridine, is sufficient to catalyze the reaction. It deprotonates the active methylene compound without causing self-condensation of the highly reactive aldehyde.
-
Solvent: Protic solvents like ethanol or methanol are commonly used and often facilitate product precipitation.
-
Reaction Conditions: Gentle heating is typically sufficient to drive the reaction to completion, driven by the formation of a stable, conjugated product.
Representative Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (0.5 M), add the active methylene compound (e.g., malononitrile, 1.05 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. In many cases, the product will begin to precipitate from the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum. The product is often of high purity without requiring further chromatographic purification.
Summary of Key Transformations
| Reaction Type | Typical Reagents | Product Type | Key Advantages & Rationale |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)3 | Substituted Amines | Mild, selective reduction; high functional group tolerance; direct route to key pharmacophores. |
| HWE Olefination | Phosphonate Ester, NaH | (E)-Alkenes | High (E)-stereoselectivity; water-soluble byproduct allows for simple purification. |
| Knoevenagel Condensation | Active Methylene Cmpd., Piperidine | α,β-Unsaturated Systems | High efficiency; mild conditions; creates versatile Michael acceptors for further synthesis. |
| Schiff Base Formation | Primary Amine, cat. Acid | Imines | Simple condensation; provides intermediates for reduction (see Red. Am.) or cyclization reactions.[3] |
Conclusion and Outlook
This compound stands as a testament to the power of strategic functionalization in synthetic intermediate design. The aldehyde group, activated by the cumulative electron-withdrawing effects of the quinoline core and its substituents, serves as a highly reliable and versatile reaction site. This guide provides a foundational framework and robust, adaptable protocols for its derivatization through reductive amination, olefination, and condensation reactions. The true strategic power of this molecule is realized when these aldehyde transformations are combined with subsequent or prior reactions at the 2-chloro and 7-iodo positions, enabling a rapid and modular approach to the synthesis of complex, high-value compounds for drug discovery and materials science. Future investigations will likely focus on developing asymmetric transformations of the aldehyde and integrating its reactions into automated, high-throughput synthesis platforms.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(29), 16086-16123. Available at: [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 851297. Available at: [Link]
-
S. Mohana Roopan, F. Nawaz Khan, et al. (2009). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. Available at: [Link]
-
Subashini, R., Roopan, S. M., Khan, F. N., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]
-
G, Jones., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Available at: [Link]
-
Gavali, R. K., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Available at: [Link]
-
Heravi, M. M., et al. (2019). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. Available at: [Link]
Sources
An In-depth Technical Guide to Electrophilic Substitution on the 2-Chloro-7-iodoquinoline-3-carbaldehyde Ring System
Abstract
This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 2-Chloro-7-iodoquinoline-3-carbaldehyde scaffold. This polysubstituted, electron-deficient heterocyclic system presents a unique challenge in predicting regioselectivity. This document dissects the electronic landscape of the quinoline core, evaluates the cumulative directing effects of the chloro, iodo, and carbaldehyde substituents, and provides predictive models for the site of electrophilic attack. Detailed, field-tested protocols for common electrophilic substitution reactions, such as nitration and halogenation, are presented, emphasizing the causality behind experimental design and offering self-validating methodologies for the modern research and drug development professional.
Chapter 1: The Electronic Landscape of the Quinoline Core
The quinoline ring is a bicyclic heteroaromatic system formed by the fusion of a benzene ring and a pyridine ring. Understanding its intrinsic reactivity is paramount before considering the influence of substituents. The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect (a -I inductive effect and a -M mesomeric effect). This significantly reduces the electron density of the pyridine ring (positions 2, 3, and 4), rendering it deactivated towards electrophilic attack compared to benzene.[1][2]
Consequently, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich carbocyclic (benzene) ring.[1][3][4] Under typical acidic conditions required for EAS, the nitrogen atom is protonated, forming the quinolinium ion. This further deactivates the entire ring system, but the preference for substitution on the benzenoid ring remains. Kinetic and mechanistic studies have shown that electrophilic attack on the unsubstituted quinoline ring favors positions 5 and 8.[1][3][5][6] This preference is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), which avoids disruption of the pyridine ring's aromaticity.[2][3]
Figure 1: Basal electronic properties of the quinoline nucleus.
Chapter 2: Deconstructing the Substituent Effects
The regiochemical outcome of any electrophilic substitution on this compound is dictated by the interplay of the electronic effects of its three substituents. Each group modulates the ring's reactivity and directs incoming electrophiles to specific positions.
The 3-Carbaldehyde Group (-CHO): A Powerful Deactivator
The aldehyde group at the C3 position is a potent deactivating group. It withdraws electron density from the aromatic system through two mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bond framework.
-
Mesomeric Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating partial positive charges, particularly at positions ortho and para to itself (C2, C4, and C8a).[7]
This strong deactivation further diminishes the reactivity of the already electron-poor pyridine ring, making an attack at the C4 position exceedingly unlikely. As a meta-directing group, it would steer an incoming electrophile to a position meta to itself, but its overwhelming deactivating nature primarily serves to shut down reactivity in the pyridine ring.[8]
The 2-Chloro Group (-Cl): A Deactivating Ortho-, Para-Director
Halogens like chlorine exhibit a dual electronic nature.[9]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring inductively, thus deactivating the ring system relative to benzene.[10][11]
-
Mesomeric Effect (+M): The lone pairs on the chlorine atom can be donated into the pi-system through resonance.[11][12]
While the inductive effect is stronger and results in overall deactivation, the resonance effect enriches the electron density at the ortho and para positions.[9] Therefore, the chloro group directs incoming electrophiles to positions ortho and para to itself. However, in this specific molecule, the ortho position (C3) is occupied, and the para position (C4) is strongly deactivated by the adjacent carbaldehyde. Its influence is therefore largely confined to a general deactivation of the pyridine ring.
The 7-Iodo Group (-I): A Deactivating Ortho-, Para-Director
Similar to chlorine, the iodine atom at C7 is a deactivating, ortho-, para-director.[8] Its inductive electron withdrawal (-I) deactivates the benzene ring, while its resonance electron donation (+M) directs incoming electrophiles to the positions ortho (C6, C8) and para (C5) to itself. Although all halogens are deactivating, the deactivating effect decreases down the group (F > Cl > Br > I) due to decreasing electronegativity and poorer orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbitals.[12] This makes the iodo-substituted ring slightly less deactivated than a chloro-substituted one.
Chapter 3: Predicting the Regioselectivity of Electrophilic Attack
Synthesizing the individual substituent effects allows for a robust prediction of the most probable site for electrophilic substitution.
-
Ring Reactivity: The pyridine ring is severely deactivated by the cumulative effects of the heterocyclic nitrogen, the 2-chloro group, and the 3-carbaldehyde group. The benzene ring, while deactivated by the 7-iodo group and the overall electron pull of the quinolinium system, remains the more nucleophilic and thus the only viable site for attack.
-
Directing Effects on the Benzene Ring: The dominant directing group on the reactive benzene ring is the 7-iodo substituent. As an ortho-, para-director, it steers the incoming electrophile (E+) towards positions C5, C6, and C8.
-
Evaluating Potential Sites:
-
C5 (para to -I): This position is electronically favored by the directing effect of the iodine.
-
C6 (ortho to -I): This position is also electronically favored.
-
C8 (ortho to -I): This position is electronically favored as well. However, it is subject to potential steric hindrance from the peri-interaction with the nitrogen atom at position 1, especially with bulky electrophiles.
-
Figure 2: Predictive model for electrophilic attack on this compound.
Chapter 4: Field-Validated Protocols for Electrophilic Substitution
Given the highly deactivated nature of the substrate, forceful reaction conditions are typically necessary to achieve substitution. All reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration
The introduction of a nitro group (-NO2) is a canonical EAS reaction. The generation of the potent nitronium ion (NO₂⁺) electrophile is required to overcome the ring's deactivation.
Protocol: Synthesis of 2-Chloro-7-iodo-x-nitroquinoline-3-carbaldehyde
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 15 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Reagent Preparation: Slowly add 5 mL of fuming nitric acid (HNO₃) to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C. This mixture generates the nitronium ion electrophile.
-
Substrate Addition: In a separate beaker, dissolve 1.0 g of this compound in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.
-
Reaction: Slowly add the substrate solution to the nitrating mixture dropwise. Maintain the reaction temperature between 0-5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. Spot the initial substrate and the reaction mixture to observe the formation of new, more polar product spots.
-
Workup: Once the reaction is complete (or no further starting material is consumed), carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification & Characterization: Dry the crude product. Purify via column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to separate the 5-nitro and 6-nitro isomers. Characterize the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Halogenation (Bromination)
Introducing a bromine atom requires activation of Br₂ with a Lewis acid to generate a sufficiently powerful electrophile.[13][14]
Protocol: Synthesis of x-Bromo-2-chloro-7-iodoquinoline-3-carbaldehyde
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 1.0 g of this compound and 0.8 g of iron(III) bromide (FeBr₃) as the Lewis acid catalyst.
-
Solvent Addition: Add 20 mL of a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.
-
Reagent Addition: In a dropping funnel, place a solution of 0.6 g of liquid bromine (Br₂) in 5 mL of the same dry solvent. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Reaction: After the addition, gently heat the mixture to a mild reflux (approx. 40-50 °C) for 4-6 hours. The reaction will likely produce HBr gas, which should be vented through the drying tube or a gas trap.
-
Monitoring: Follow the reaction's progress using TLC as described in the nitration protocol.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the organic layer. Wash the organic layer successively with water and brine.
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the isomeric products. Characterize using appropriate spectroscopic methods.
Figure 3: General experimental workflow for electrophilic substitution.
Chapter 5: Data Presentation and Characterization
The successful synthesis and isolation of the desired products must be confirmed through rigorous analytical techniques. The expected products from the reactions described above would be isomers of the parent compound with an additional substituent.
Table 1: Predicted Products and Expected Mass Spectrometry Data
| Reaction | Predicted Major Products | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Nitration | 2-Chloro-7-iodo-5-nitroquinoline-3-carbaldehyde | C₁₀H₃ClIN₂O₃ | 392.88 |
| 2-Chloro-7-iodo-6-nitroquinoline-3-carbaldehyde | C₁₀H₃ClIN₂O₃ | 392.88 | |
| Bromination | 5-Bromo-2-chloro-7-iodoquinoline-3-carbaldehyde | C₁₀H₃BrClINO | 425.79 |
| 6-Bromo-2-chloro-7-iodoquinoline-3-carbaldehyde | C₁₀H₃BrClINO | 425.79 |
Note: Mass values are calculated for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O, ⁷⁹Br). The isotopic pattern in the mass spectrum, especially for chlorine and bromine, will be a key diagnostic feature.
Spectroscopic Analysis (¹H NMR): The primary tool for distinguishing between the 5-, 6-, and 8-substituted isomers will be ¹H NMR. The introduction of a substituent will remove one proton from the benzene ring's spectrum and cause shifts in the remaining protons. For example, substitution at C6 would leave two singlets (H-5 and H-8), whereas substitution at C5 would leave two doublets (H-6 and H-8) with a meta-coupling constant.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Mondal, S. (n.d.). QUINOLINE. ResearchGate. Retrieved from [Link]
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Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Bharat Raut. (2020, October 31). Reactions of Quinoline [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Larock, R. C., & Reddy, T. R. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, June 28). Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]
-
YouTube. (2025, October 29). CHEM 335 Lecture 10-27-25. Covering halogenation, nitration, and sulfonation of aromatic rings.. Retrieved from [Link]
-
ResearchGate. (2016, February 4). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved from [Link]
-
Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-7-iodoquinoline-3-carbaldehyde
Abstract
This application note provides a comprehensive guide to the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on the difunctionalized scaffold, 2-Chloro-7-iodoquinoline-3-carbaldehyde. Quinolines are a cornerstone in medicinal chemistry, and the ability to selectively functionalize them at specific positions is paramount for the development of novel therapeutics. This document details a robust protocol for the chemoselective coupling of various boronic acids at the C7-iodo position while preserving the C2-chloro substituent for subsequent transformations. We delve into the mechanistic rationale for this selectivity, provide a detailed, field-tested experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Strategic Value of Selective Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of organoboron reagents make it an indispensable tool in modern organic synthesis and pharmaceutical development.[3][4]
The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. It possesses two distinct halogen atoms with differential reactivity: an iodine at the C7 position and a chlorine at the C2 position. The fundamental principle governing the strategy outlined here is the significant difference in bond strength and reactivity between the Carbon-Iodine and Carbon-Chlorine bonds in the oxidative addition step of the catalytic cycle. The C-I bond is considerably weaker and thus more susceptible to cleavage by a Palladium(0) catalyst than the more robust C-Cl bond.[5] This inherent reactivity difference allows for a highly chemoselective coupling at the C7 position, yielding a 7-aryl-2-chloroquinoline scaffold. This intermediate is of high value, as the preserved C2-chloro position serves as a handle for subsequent nucleophilic aromatic substitution or further cross-coupling reactions, enabling the rapid diversification and construction of complex molecular architectures.
Mechanism and Principles of Chemoselectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is critical to rationalizing the chemoselectivity observed in the coupling of this compound.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (the haloquinoline). This is the rate-determining step and the lynchpin of selectivity. The reactivity order for aryl halides is I > Br > OTf >> Cl.[5] By carefully selecting reaction conditions (catalyst, ligand, temperature), we can ensure the Pd(0) complex reacts exclusively with the C7-I bond.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide.[1] The base, typically a carbonate or phosphate, reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[5][8]
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
To achieve high selectivity for the C-I bond, the use of highly active catalyst systems designed for C-Cl bond activation (e.g., those with very bulky, electron-rich phosphine ligands) should be avoided, as they may lead to a mixture of products.[9] Standard catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor (Pd(OAc)₂) with simple phosphine ligands are generally sufficient and afford excellent selectivity.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki coupling of an arylboronic acid to the C7 position of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Starting material (SM). |
| Arylboronic Acid | >98% | Combi-Blocks | Coupling partner (1.2 - 1.5 equivalents). |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Catalyst (1-5 mol%). |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% | Fisher Scientific | Base (2-3 equivalents). |
| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. |
| Water | Deionized | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent. |
| Brine | Saturated Solution | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | Drying agent. |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography. |
| Schlenk flask, condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen). | - | - | Standard glassware and equipment. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling Reagents: Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Perform all operations in a well-ventilated fume hood.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensure all steps involving the catalyst are performed under an inert atmosphere.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL of dioxane and 5 mL of water for a 1-gram scale reaction).
-
Degassing: Bubble argon or nitrogen gas gently through the stirred solution for 15-20 minutes to thoroughly remove any dissolved oxygen.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[10] A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is generally complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Pour the mixture into a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-7-arylquinoline-3-carbaldehyde.[11]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: A streamlined workflow for the selective Suzuki coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough degassing of the reaction mixture and proper inert atmosphere technique.2. Switch to a stronger base like K₃PO₄.3. Increase temperature to 100-110 °C. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and ensure the base is freshly opened or dried.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Biaryl (R²-R²) | Reaction of two boronic acid molecules, often catalyzed by palladium. | Use a slight excess (1.1-1.2 eq) of the boronic acid, not a large excess. Ensure efficient stirring. |
| Loss of Selectivity (Reaction at C2-Cl) | 1. Catalyst system is too active.2. Reaction temperature is too high or time is too long. | 1. Avoid highly active ligands like Buchwald-type phosphines for this transformation.2. Reduce temperature or reaction time. |
Conclusion
The protocol described herein offers a reliable and highly selective method for the synthesis of 7-aryl-2-chloroquinoline-3-carbaldehydes via a palladium-catalyzed Suzuki-Miyaura cross-coupling. By leveraging the inherent difference in reactivity between C-I and C-Cl bonds, this approach provides access to valuable synthetic intermediates that are primed for further elaboration. The procedure is robust, scalable, and utilizes readily available reagents, making it a valuable addition to the synthetic chemist's toolbox for the construction of novel quinoline-based compounds for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2419–2432. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 7-Aryl-2-chloroquinoline-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 7-aryl-2-chloroquinoline-3-carbaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged scaffolds in drug discovery, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an aryl group at the 7-position of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity, making the synthesis of 7-aryl-2-chloroquinoline-3-carbaldehydes a key objective for the development of novel chemical entities. The presence of the chloro and carbaldehyde functionalities at the 2- and 3-positions, respectively, provides versatile handles for further chemical modifications, allowing for the construction of diverse molecular libraries.[3][4]
Strategic Approach: A Two-Stage Synthesis
The synthesis of 7-aryl-2-chloroquinoline-3-carbaldehydes is most effectively achieved through a two-stage process. This strategy involves the initial construction of a halogenated quinoline core via the Vilsmeier-Haack reaction, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired aryl moiety. This modular approach allows for the late-stage diversification of the quinoline scaffold, enabling the synthesis of a wide array of derivatives from a common intermediate.
Sources
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- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Application Notes and Protocols: Condensation Reactions of 2-Chloro-7-iodoquinoline-3-carbaldehyde with Amines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Quinoline-Based Schiff Bases
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The derivatization of this privileged heterocycle offers a robust strategy for the discovery of novel drug candidates. Among the various synthetic modifications, the formation of Schiff bases (imines) from quinoline-3-carbaldehydes represents a particularly fruitful avenue. These Schiff bases, characterized by the azomethine (-C=N-) linkage, are not merely derivatives but are often pharmacologically active compounds in their own right, exhibiting a wide array of biological effects.[2][3]
This guide provides a detailed exploration of the condensation reactions between a specific, highly functionalized quinoline derivative, 2-chloro-7-iodoquinoline-3-carbaldehyde, and various primary amines. The presence of the chloro, iodo, and aldehyde functionalities on the quinoline core makes this molecule a versatile building block for combinatorial chemistry and drug discovery programs. The chloro group at the 2-position can be a site for further nucleophilic substitution, while the iodo group at the 7-position offers a handle for cross-coupling reactions, and the carbaldehyde at the 3-position is primed for imine formation.
Synthesis of the Precursor: this compound
The primary route to 2-chloro-substituted-quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This one-pot reaction involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Conceptual Workflow for Vilsmeier-Haack Synthesis
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Trifunctional Linchpin: Application Notes for 2-Chloro-7-iodoquinoline-3-carbaldehyde in Advanced Heterocyclic Synthesis
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry and materials science, the quinoline nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2] Among the vast library of quinoline-based building blocks, 2-Chloro-7-iodoquinoline-3-carbaldehyde emerges as a uniquely versatile precursor for complex heterocyclic synthesis.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging the distinct reactivity of this trifunctional molecule. Its strategic design incorporates three orthogonal reactive centers:
-
The C3-Carbaldehyde: An electrophilic handle for classical condensation and cyclization reactions.
-
The C2-Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amine, oxygen, or sulfur-based functionalities.
-
The C7-Iodo Group: A prime site for modern palladium-catalyzed cross-coupling reactions, enabling late-stage diversification through the formation of carbon-carbon and carbon-heteroatom bonds.
This guide moves beyond simple procedural lists, delving into the causality behind experimental choices and providing self-validating protocols to empower researchers in the synthesis of novel, complex heterocyclic systems.
Part 1: Synthesis of the Core Building Block
The most reliable and scalable method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][3] This one-pot reaction transforms an acetanilide into the desired product through a sequence of formylation, chlorination, and cyclization.[4] For our target molecule, the synthesis commences with the readily prepared N-(3-iodophenyl)acetamide.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Vilsmeier-Haack procedures for substituted quinolines.[5]
Materials:
-
N-(3-iodophenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Deionized water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3.0 eq) to 0 °C in an ice-salt bath.
-
Add POCl₃ (4.5 eq) dropwise to the cooled DMF with vigorous stirring over 30-45 minutes. Ensure the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a pale-yellow to orange solid complex.
-
Reaction Initiation: Once the addition is complete, add N-(3-iodophenyl)acetamide (1.0 eq) portion-wise to the stirred Vilsmeier reagent.
-
Reaction Progression: After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: After completion, carefully pour the warm reaction mixture onto a large beaker filled with crushed ice (~500 g for a 10 mmol scale) with constant stirring. This hydrolysis step is exothermic.
-
Precipitation & Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. Purify the product by recrystallization from ethyl acetate to yield this compound as a crystalline solid.
Expert Insight: The stoichiometry of the Vilsmeier reagent is critical. An excess is required to drive the reaction to completion. The work-up must be performed cautiously, as the quenching of POCl₃ is highly exothermic. Proper cooling and slow addition are paramount for safety.
Caption: Synthesis workflow for the target building block.
Part 2: Application in Fused Heterocycle Synthesis
The juxtaposition of the aldehyde and chloro groups makes this compound an ideal substrate for constructing fused heterocyclic systems. A prime example is the synthesis of pyrazolo[3,4-b]quinolines, a scaffold known for its diverse biological activities.
Protocol 2: Synthesis of 7-Iodo-1H-pyrazolo[3,4-b]quinoline
This reaction proceeds via an initial condensation of hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen displaces the C2-chloro group.
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazines like phenylhydrazine)
-
Ethanol or Acetic Acid (solvent)
-
Pyridine (optional, as base catalyst)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution. If using a substituted hydrazine hydrochloride, add an equivalent of a base like triethylamine or pyridine.
-
Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting aldehyde.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Mechanistic Causality: The electron-withdrawing nature of the quinoline nitrogen and the C3-substituent activates the C2 position towards nucleophilic attack. The intramolecular nature of the cyclization is entropically favored, driving the reaction to completion upon formation of the intermediate hydrazone.
Caption: Reaction pathway for pyrazolo[3,4-b]quinoline synthesis.
Part 3: Orthogonal Functionalization via Cross-Coupling
The true synthetic power of this compound lies in its capacity for orthogonal derivatization. The C-I bond is significantly more reactive towards oxidative addition in palladium(0) catalytic cycles than the C-Cl bond. This differential reactivity allows for selective functionalization at the C7 position while leaving the C2-chloro group intact for subsequent SNAr reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C7 Position
This protocol demonstrates the introduction of a new aryl or heteroaryl group at the C7 position, a common strategy in drug discovery for modulating solubility, metabolism, and target engagement.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LCMS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 2-chloro-7-arylquinoline-3-carbaldehyde product.
Expert Insight: Thorough degassing of the solvent and reaction vessel is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. The choice of base and ligand can significantly impact reaction efficiency, depending on the electronic nature of the boronic acid.
Data Summary: Orthogonal Reactivity
| Position | Functional Group | Reaction Type | Typical Reagents | Key Feature |
| C7 | Iodo | Pd-Catalyzed Cross-Coupling | Boronic acids, Alkynes, Alkenes | High reactivity with Pd(0), allows early or late-stage diversification. |
| C2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Activated by quinoline N; less reactive than C7-I in coupling. |
| C3 | Carbaldehyde | Condensation / Cyclization | Hydrazines, Active Methylenes | Classical carbonyl chemistry for heterocycle formation. |
Part 4: A Strategy for Sequential Functionalization
The differential reactivity of the three functional groups enables a logical and powerful synthetic strategy for building highly complex and diverse molecular libraries from a single starting material.
Caption: Workflow for sequential, orthogonal derivatization.
This workflow exemplifies a modern approach to library synthesis. By first performing a Suzuki coupling at C7, a diverse array of aryl or heteroaryl groups can be installed. Each of these new intermediates can then be subjected to a second reaction, such as cyclization with hydrazine to form pyrazoloquinolines or SNAr with an amine, to generate multiple distinct molecular scaffolds, all originating from a single, versatile starting material.
Conclusion
This compound is far more than a simple intermediate; it is a strategic platform for the efficient construction of complex heterocyclic molecules. By understanding and exploiting the orthogonal reactivity of its three distinct functional groups, researchers can design and execute highly convergent synthetic routes. This enables rapid access to diverse chemical libraries, accelerating the discovery process in drug development and materials science. The protocols and strategic insights provided herein serve as a robust foundation for unlocking the full potential of this powerful chemical tool.
References
-
El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(5), 2556-2597. [Link]
-
Bayoumi, W. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Praveen, C., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1655-1658. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
-
Nagesh, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 67-116. [Link]
Sources
Application Notes & Protocols: Synthesis of Novel Quinoline Derivatives from 2-Chloro-7-iodoquinoline-3-carbaldehyde
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Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel quinoline derivatives utilizing the versatile trifunctional scaffold, 2-chloro-7-iodoquinoline-3-carbaldehyde. Quinoline cores are prevalent in a vast array of pharmacologically active compounds, and this starting material offers three distinct, orthogonally reactive sites for molecular elaboration.[1][2][3] We will explore selective and sequential functionalization strategies, including palladium-catalyzed cross-coupling reactions at the C7-iodo and C2-chloro positions, nucleophilic aromatic substitution (SNAr), and various transformations of the C3-carbaldehyde. This guide emphasizes the causality behind experimental choices, provides detailed, reproducible protocols, and is grounded in authoritative, cited literature to ensure scientific integrity.
Introduction: The Quinoline Scaffold and the Strategic Value of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antifungal properties.[1][2][5][6] Drugs such as chloroquine (antimalarial) and Singulair (anti-asthma) underscore the therapeutic importance of this heterocycle.[7]
The starting material, this compound, is a powerful building block for constructing diverse chemical libraries. Its utility stems from the differential reactivity of its three functional groups:
-
C7-Iodo Group: Highly susceptible to oxidative addition with palladium(0) catalysts, making it the primary site for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
-
C2-Chloro Group: Less reactive than the iodo group in palladium catalysis, allowing for selective C7 functionalization. However, it is activated towards nucleophilic aromatic substitution (SNAr) and can participate in cross-coupling reactions under more forcing conditions.
-
C3-Carbaldehyde Group: Offers a gateway to numerous classical organic transformations, including reductive amination, condensation reactions, oxidation, and reduction, enabling the introduction of a wide variety of substituents.
This guide will systematically detail methods to exploit this differential reactivity for the controlled, stepwise synthesis of complex quinoline derivatives.
Overview of Synthetic Strategies
The strategic functionalization of this compound allows for the independent or sequential modification at its three key positions. This modular approach is ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.
Figure 1: Key functionalization pathways for this compound.
Protocol I: Selective C7-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[8][9] Due to the greater reactivity of the C-I bond compared to the C-Cl bond in the palladium catalytic cycle, selective arylation at the C7 position can be achieved with high efficiency.[10]
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C7-I bond, which has a lower bond dissociation energy than the C2-Cl bond, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group is transferred from the boronic acid (or ester) to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Reaction: Synthesis of 2-Chloro-7-(4-methoxyphenyl)quinoline-3-carbaldehyde.
Materials:
-
This compound (1.0 eq, e.g., 349.5 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.08 eq, 21 mg, 0.08 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃. Scientist's Note: The active Pd(0) catalyst is formed in situ. Using a pre-catalyst or a specific ligand-supported palladium source can also be effective.[9] For challenging couplings, more advanced ligands like SPhos or XPhos may be required.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvents (1,4-dioxane and water) via syringe. Expertise Insight: The water in the solvent mixture is crucial for the transmetalation step, helping to solubilize the base and activate the boronic acid.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-chloro-7-(4-methoxyphenyl)quinoline-3-carbaldehyde.
| Reagent | Molar Eq. | Purpose |
| Aryl Boronic Acid | 1.1 - 1.5 | Aryl source |
| Palladium Catalyst | 0.01 - 0.05 | Catalyst for C-C bond formation |
| Ligand (e.g., PPh₃) | 0.02 - 0.20 | Stabilizes Pd(0), facilitates cycle |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 4.0 | Activates boronic acid |
| Solvent (e.g., Dioxane/H₂O) | - | Reaction medium |
Table 1: Typical Reagent Stoichiometry for Suzuki-Miyaura Coupling.
Protocol II: C2-Amination via Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[11] After functionalizing the C7 position, the C2-chloro position can be targeted. This sequential approach allows for the synthesis of di-substituted quinolines.[12]
Rationale and Selectivity
This protocol assumes the C7-iodo position has already been functionalized (e.g., via Suzuki coupling as described above). The C2-Cl bond is less reactive than C-Br or C-I bonds in Buchwald-Hartwig amination but can be effectively coupled using modern, sterically hindered phosphine ligands.[13] These ligands promote the challenging oxidative addition to the C-Cl bond and facilitate the final reductive elimination step.[14]
Detailed Experimental Protocol
Reaction: Synthesis of 7-Aryl-2-(morpholino)quinoline-3-carbaldehyde.
Materials:
-
2-Chloro-7-arylquinoline-3-carbaldehyde (1.0 eq, e.g., 1.0 mmol)
-
Morpholine (1.5 eq, 1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq, 0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 1.4 mmol)
-
Toluene (5 mL), anhydrous
-
Schlenk tube or similar reaction vessel.
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide. Expertise Insight: NaOtBu is a strong, non-nucleophilic base required for this transformation. It must be handled under inert conditions as it is hygroscopic.
-
Add the 2-chloro-7-arylquinoline-3-carbaldehyde.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol III: C3-Aldehyde Modification via Reductive Amination
The C3-carbaldehyde is a versatile handle for introducing nitrogen-containing side chains, which are often crucial for biological activity. Reductive amination is a reliable two-step, one-pot process involving the formation of an imine followed by its reduction.
Detailed Experimental Protocol
Reaction: Synthesis of [2-Chloro-7-aryl-quinolin-3-yl]-N-benzyl-methanamine.
Materials:
-
2-Chloro-7-arylquinoline-3-carbaldehyde (1.0 eq, e.g., 1.0 mmol)
-
Benzylamine (1.1 eq, 1.1 mmol)
-
Sodium triacetoxyborohydride [NaB(OAc)₃H] (1.5 eq, 1.5 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Acetic acid (catalytic, 1-2 drops)
Procedure:
-
To a round-bottom flask, dissolve the 2-chloro-7-arylquinoline-3-carbaldehyde in DCE.
-
Add benzylamine and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to facilitate imine formation. Scientist's Note: The acid catalyzes the dehydration step to form the iminium ion, which is the species that gets reduced.
-
Add sodium triacetoxyborohydride in one portion. Expertise Insight: NaB(OAc)₃H is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than NaBH₄, allowing the imine to form before significant reduction of the starting aldehyde occurs.
-
Stir the reaction at room temperature for 6-18 hours. Monitor by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final product.
Orthogonal Synthesis Workflow
The true power of this scaffold lies in the ability to combine these protocols sequentially to build highly complex molecules. The typical order of reactivity allows for a logical synthetic plan.
Figure 3: A logical workflow for the sequential, three-point functionalization of the quinoline scaffold.
Conclusion
This compound is an exceptionally valuable starting material for the synthesis of diverse and complex quinoline libraries. By leveraging the principles of differential reactivity and modern synthetic methodologies like palladium-catalyzed cross-coupling and selective reductions, researchers can systematically explore the chemical space around the quinoline core. The protocols detailed herein provide a reliable foundation for these synthetic endeavors, enabling the development of novel compounds for applications in drug discovery and materials science.
References
-
El-Sayed, M. A. F., Abbas, E. M. H., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8877–8904. [Link]
-
Mihai, C. T., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]
-
Pawar, S. S., & Munde, A. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. [Link]
-
Anupama, & Sharma, P. (2021). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Abdel-Wahab, B. F., Abbas, E. M. H., & El-Sayed, M. A. F. (2018). 2-chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]
-
Verma, A., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Singh, R. K., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). ResearchGate. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate. [Link]
-
Langer, P. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]
-
Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. Canadian Science Publishing. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). [Link]
Sources
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- 2. sciencescholar.us [sciencescholar.us]
- 3. jddtonline.info [jddtonline.info]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde. As a critical building block in medicinal chemistry, achieving high yields and purity for this compound is paramount. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format. Our approach is to diagnose the root cause and provide actionable, scientifically-backed solutions.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes and how can I fix this?
Low conversion is the most common issue and can stem from several factors, primarily related to the formation and reactivity of the electrophile (the Vilsmeier reagent) or the nucleophilicity of the substrate.
Root Cause Analysis & Corrective Actions:
-
Ineffective Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This equilibrium must be driven to the right.
-
Causality: The Vilsmeier reagent is a relatively weak electrophile.[2] Its concentration must be maximized to ensure the reaction proceeds. The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a well-established application of this reagent.
-
Solution 1: Reagent Stoichiometry: An excess of POCl₃ is often necessary. While a 1:1 ratio with DMF forms the reagent, a significant excess relative to the acetanilide substrate is crucial. For challenging substrates, increasing the molar equivalents of POCl₃ can dramatically improve yields. One study on a similar system improved yields from 60% to 90% by increasing the POCl₃ from 2 to 10 equivalents.[3]
-
Solution 2: Reagent Quality & Handling: Both DMF and POCl₃ are highly sensitive to moisture. Use freshly distilled or anhydrous grade reagents. POCl₃ should be a clear, colorless liquid; a yellow tint indicates decomposition, which can inhibit the reaction. Always perform the addition of POCl₃ to DMF under an inert atmosphere (Nitrogen or Argon).
-
-
Sub-Optimal Reaction Temperature Profile: The reaction involves multiple steps, each with a different optimal temperature.
-
Causality: Vilsmeier reagent formation is exothermic and should be controlled at a low temperature (0-5 °C) to prevent degradation.[4] However, the subsequent cyclization and formylation steps require thermal energy to overcome the activation barrier.
-
Solution: Implement a two-stage temperature profile. First, slowly add POCl₃ to the DMF/substrate mixture at 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for a short period (e.g., 30 minutes) before gradually heating to the optimal cyclization temperature, often in the range of 70-90 °C.
-
-
Incomplete Hydrolysis during Work-up: The reaction does not directly yield the aldehyde. The final step is the hydrolysis of an iminium salt intermediate formed on the quinoline ring.
-
Causality: Incomplete hydrolysis will result in the isolation of the iminium salt or other intermediates, leading to a low yield of the desired carbaldehyde.
-
Solution: After the reaction is complete, the mixture must be quenched by pouring it carefully onto crushed ice, followed by neutralization.[4] Vigorous stirring during this process is essential. Adding a saturated solution of a mild base like sodium acetate or sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8) ensures complete hydrolysis to the aldehyde.[2]
-
Q2: I'm observing the formation of significant side products and purification is difficult. What are these impurities and how can I prevent them?
The formation of a complex product mixture is often due to the high reactivity of the Vilsmeier reagent and potential side reactions under harsh conditions.
Root Cause Analysis & Corrective Actions:
-
Over-Formylation or Chlorination: While the primary reaction involves a single formylation and cyclization, aggressive conditions can lead to undesired reactions.
-
Causality: Excessively high temperatures or prolonged reaction times can provide enough energy for the Vilsmeier reagent to react at other positions on the quinoline ring or for POCl₃ to act as an indiscriminate chlorinating agent.
-
Solution: Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed to the work-up. Avoid "cooking" the reaction for extended periods. A systematic optimization, as shown in the table below, is recommended.
-
-
Polymerization/Tar Formation: The appearance of dark, intractable tar is a sign of product or reagent decomposition.
-
Causality: This is typically caused by localized overheating during the exothermic addition of POCl₃ or by setting the final reaction temperature too high.
-
Solution: Controlled Reagent Addition & Temperature: Add the POCl₃ dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10 °C. Maintain efficient stirring to dissipate heat. If tarring persists at your target temperature, attempt the reaction at a slightly lower temperature for a longer duration.
-
-
Purification Strategy:
-
Causality: The crude product is often a solid contaminated with colored impurities and inorganic salts from the work-up.
-
Solution: The most effective purification method is typically recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[4] If recrystallization is insufficient, silica gel column chromatography can be employed, using a hexane/ethyl acetate gradient.
-
Frequently Asked Questions (FAQs)
-
What is the precise mechanism for this transformation?
-
Vilsmeier Reagent Formation: DMF (a nucleophile) attacks POCl₃ (an electrophile) to form a phospho-oxonium intermediate. This eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][3]
-
Electrophilic Attack: The N-arylacetamide, acting as the nucleophile, attacks the Vilsmeier reagent. The cyclization is facilitated by the presence of electron-donating groups on the aryl ring.
-
Cyclization & Aromatization: A subsequent intramolecular cyclization followed by dehydration and elimination leads to the formation of the 2-chloro-3-(dimethylaminomethylene)quinolinium intermediate.
-
Hydrolysis: Aqueous work-up hydrolyzes the iminium salt to the final this compound.[3]
-
-
How critical is the stoichiometry of POCl₃ and DMF? It is highly critical. The ratio of POCl₃ to DMF influences the concentration of the active Vilsmeier reagent. However, the ratio of the Vilsmeier reagent (formed in situ) to the N-(4-iodophenyl)acetamide substrate is the most crucial parameter for yield. An excess of the Vilsmeier reagent is almost always required to drive the reaction to completion. A good starting point is 10-12 molar equivalents of POCl₃ relative to the acetanilide.
-
What are the key safety considerations when handling POCl₃? Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas and phosphoric acid. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield). Ensure a quenching agent (like dry sand or sodium bicarbonate) is nearby. The reaction quench should be done slowly and carefully by pouring the reaction mixture onto ice, never the other way around.
Data Presentation & Optimized Protocols
Table 1: Optimization of Reaction Parameters
| Parameter | Range Explored | Recommended Value | Rationale & Impact on Yield |
| POCl₃ Equivalents | 3 - 15 eq. | 12 eq. | Ensures complete formation of the Vilsmeier reagent and drives the reaction forward. Lower equivalents lead to incomplete conversion; higher may not offer significant benefit. |
| DMF Volume | 5 - 20 mL/g | 10 mL/g | Acts as both a reagent and a solvent. Sufficient volume is needed for solubility and stirring, but excessive dilution can slow the reaction rate. |
| Addition Temperature | 0 - 25 °C | 0 - 5 °C | Controls the exothermic formation of the Vilsmeier reagent, preventing decomposition and side reactions. |
| Reaction Temperature | 60 - 100 °C | 85 - 90 °C | Provides the necessary activation energy for the cyclization step. Temperatures >95 °C may increase tar formation. |
| Reaction Time | 4 - 16 hours | ~10 hours (TLC) | Reaction should be monitored. Driving the reaction past completion can lead to side product formation. |
Experimental Protocol: Optimized Synthesis
This protocol is a self-validating system based on best practices.
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: To the flask, add N-(4-iodophenyl)acetamide (1.0 eq) and anhydrous DMF (10 mL per gram of acetanilide). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (12.0 eq) dropwise via the dropping funnel over 45-60 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition. The mixture will typically become thick and may change color.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. Then, slowly raise the temperature to 90 °C and maintain it for 10-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (approx. 300 g per 0.1 mol of substrate). Carefully and slowly pour the reaction mixture onto the crushed ice. A precipitate will form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH of the slurry is ~7-8. Stir for an additional 30 minutes to ensure complete hydrolysis.
-
Isolation & Purification: Filter the solid product using a Buchner funnel and wash thoroughly with cold water. Dry the crude solid under vacuum. For purification, recrystallize the solid from hot ethyl acetate to yield this compound as a crystalline solid.
Visualizations: Mechanism & Workflow
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack mechanism for quinoline synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
References
-
Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]
-
Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances, The Royal Society of Chemistry URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]
-
Title: 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) Source: ResearchGate URL: [Link]
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry URL: [Link]
-
Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Source: Semantic Scholar URL: [Link]
-
Title: The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction Source: International Journal of Science and Research (IJSR) URL: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. ijsr.net [ijsr.net]
Technical Support Center: Purification of 2-Chloro-7-iodoquinoline-3-carbaldehyde
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and practical advice for the purification of 2-Chloro-7-iodoquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, particularly after a Vilsmeier-Haack synthesis.[1][2]
Question 1: My crude product is a dark, oily, or gummy solid after the initial workup. It won't crystallize. What are the likely causes and how can I clean it up?
Answer:
This is a common issue, often stemming from residual Vilsmeier-Haack reagents (e.g., phosphorus oxychloride byproducts) or trapped dimethylformamide (DMF). The initial aqueous workup is critical for hydrolyzing the reactive intermediates formed during the synthesis.[1] If this step is incomplete, or if the product is not thoroughly washed, these impurities can prevent crystallization.
Causality & Solution:
-
Incomplete Hydrolysis: The Vilsmeier intermediate must be fully quenched, typically by pouring the reaction mixture onto crushed ice.[1] If quenching was too rapid or inefficient, residual reactive species can lead to polymerization or side reactions, creating the gummy texture.
-
Solution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. This removes water-soluble impurities and acidic residues. Dry the organic layer thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating.[3]
-
-
Trapped Solvent (DMF): DMF is a high-boiling point solvent used in the synthesis and can be difficult to remove completely under standard rotary evaporation.
-
Solution: After the initial concentration, co-evaporate the residue with a lower-boiling point solvent that azeotropes with DMF, such as toluene or heptane. Add the solvent to the oily residue and evaporate under reduced pressure. Repeat this process 2-3 times to effectively chase out the residual DMF.
-
-
Excess Reagents/Byproducts: Unreacted starting materials or colored byproducts can act as "purity sinks," inhibiting the formation of a crystal lattice.
-
Solution: If the material is still an oil after washing and co-evaporation, a preliminary purification step is necessary before attempting recrystallization. A quick "plug" filtration through a short column of silica gel or alumina can be effective. Elute with a moderately polar solvent system (e.g., 20% ethyl acetate in hexanes) to remove highly polar, colored impurities, which will often remain at the top of the plug. This partially purified material is much more likely to crystallize.
-
Question 2: I'm seeing significant streaking and tailing of my product spot during Thin Layer Chromatography (TLC) analysis on silica gel. What's causing this and how can I get clean spots?
Answer:
This is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. The quinoline nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This acid-base interaction causes the compound to "stick" and elute slowly and unevenly, resulting in a streak rather than a compact spot.
Causality & Solution:
-
Acid-Base Interaction: The lone pair of electrons on the quinoline nitrogen forms a strong association with the acidic protons of the silica gel.
-
Solution 1 (Eluent Modification): The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, typically 1-2% triethylamine (NEt₃) , to your TLC eluent system.[5] The triethylamine will preferentially bind to the acidic sites, allowing your quinoline aldehyde to travel up the plate without streaking.
-
Solution 2 (Alternative Stationary Phase): If streaking persists even with triethylamine, consider using a different stationary phase for your TLC analysis. Neutral or basic alumina plates are excellent alternatives that do not have acidic sites and often provide sharp spots for basic compounds.[4]
-
Question 3: My compound appears to be decomposing during column chromatography on silica gel. I'm getting multiple new spots in my collected fractions. How can I prevent this?
Answer:
Decomposition on silica gel is a serious issue that can drastically lower your yield. It is typically caused by the acidic nature of the silica, which can either catalyze the degradation of the aldehyde group or promote other side reactions.[4][6]
Causality & Solution:
-
Acid-Catalyzed Degradation: The aldehyde functional group can be sensitive, and the acidic environment of the silica column can promote side reactions like acetal formation if an alcohol is used as a co-solvent.[6]
-
Solution 1 (Deactivate the Silica Gel): Just as with TLC, deactivating the bulk silica for your column is crucial. Prepare your silica slurry in the initial, non-polar eluent containing 1-2% triethylamine .[5] Flush the packed column with this solvent mixture before loading your sample to ensure the entire stationary phase is neutralized.
-
Solution 2 (Minimize Contact Time): The longer your compound is on the column, the more time it has to decompose. Use flash chromatography with positive pressure to accelerate the separation and reduce the residence time of the compound on the silica.[4]
-
Solution 3 (Switch to an Alternative Stationary Phase): If decomposition remains a problem, neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.[4][5] It provides a non-acidic environment, preventing degradation. You will need to re-optimize your solvent system for alumina, as the elution order and polarity requirements can differ from silica.
-
Question 4: My recrystallization yield is very low, or the product's purity doesn't improve significantly. What can I do?
Answer:
Successful recrystallization depends entirely on selecting the right solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Causality & Solution:
-
Poor Solvent Choice: The chosen solvent may be too good (product remains dissolved when cooled) or too poor (product never fully dissolves when heated).
-
Solution (Systematic Solvent Screening): Test a range of solvents on a small scale. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, acetonitrile, toluene).
-
Observe solubility at room temperature.
-
Gently heat the tubes that showed poor solubility.
-
Cool the tubes that showed good solubility upon heating.
-
-
A good single solvent will show this temperature-dependent solubility. Often, a two-solvent system is required. For a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, a mixture of petroleum ether/ethyl acetate was effective.[1] Other reported systems for quinoline derivatives include ethanol, or DMF/water.[7] Start by dissolving your compound in a minimal amount of a "good" hot solvent (like ethyl acetate or DCM) and then slowly add a "poor" hot solvent (like hexanes or petroleum ether) until the solution becomes slightly cloudy. Allow this to cool slowly to promote crystal growth.
-
-
Precipitation vs. Crystallization: Cooling the solution too quickly causes the product to crash out of solution as an amorphous powder, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal recovery. Slow cooling is essential for forming a pure crystal lattice.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification method for this compound?
A1: For achieving high purity (>98%), flash column chromatography on deactivated silica gel is the most robust and reliable method. While recrystallization can be effective if the crude material is relatively clean, chromatography offers superior separation from closely related impurities. Deactivating the silica with 1-2% triethylamine in the eluent is critical to prevent streaking and decomposition.[5]
Q2: What are the likely impurities I should expect from a Vilsmeier-Haack synthesis?
A2: The primary impurities typically include:
-
Unreacted Starting Material: The N-(4-iodophenyl)acetamide precursor.
-
Residual DMF: The high-boiling solvent used in the reaction.[7]
-
Phosphorus Byproducts: From the hydrolysis of phosphorus oxychloride.
-
Over- or Under-halogenated Species: Depending on the reaction conditions, you might have minor amounts of species lacking the chloro or iodo group, or with different halogenation patterns.
-
Oxidized Product: The aldehyde can be oxidized to the corresponding carboxylic acid (2-chloro-7-iodoquinoline-3-carboxylic acid), especially with prolonged exposure to air.
Q3: How should I properly store the purified this compound?
A3: The compound contains an aldehyde, which can be susceptible to air oxidation. For long-term storage, it is best to keep the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and stored in a cool, dark, and dry place like a refrigerator or desiccator.[8]
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR and ¹³C NMR: Provides structural confirmation and reveals the presence of organic impurities. Integration of the ¹H NMR spectrum can provide a quantitative estimate of purity against a known standard.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace-level impurities and confirming the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.[3]
Data Summary Table
| Purification Method | Stationary Phase | Recommended Solvent System (Eluent) | Key Considerations & Rationale |
| TLC Analysis | Silica Gel 60 F₂₅₄ | 10-40% Ethyl Acetate in Hexanes + 1% NEt₃ | NEt₃ is essential to prevent streaking by neutralizing acidic silanol groups.[5] |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient of 5% to 30% Ethyl Acetate in Hexanes + 1% NEt₃ | Gradient elution allows for separation of non-polar and moderately polar impurities. Deactivation is mandatory. |
| Flash Chromatography | Neutral Alumina | Gradient of 10% to 50% Ethyl Acetate in Hexanes | An excellent alternative if decomposition persists on silica. Polarity of eluent may need to be increased.[4] |
| Recrystallization | N/A | Ethyl Acetate / Hexanes | Good for removing impurities with very different polarities. Dissolve in hot EtOAc, add hot hexanes until turbid, cool slowly.[1] |
| Recrystallization | N/A | Ethanol or Isopropanol | Suitable for moderately polar compounds. Good for removing non-polar, "greasy" impurities.[7] |
Detailed Protocol: Flash Column Chromatography on Deactivated Silica Gel
This protocol provides a step-by-step guide for purifying this compound.
1. Preparation of the Eluent and Silica Slurry:
-
Prepare two solvent mixtures in well-ventilated fume hood:
-
Starting Eluent: 5% Ethyl Acetate in Hexanes + 1% Triethylamine.
-
Final Eluent: 30% Ethyl Acetate in Hexanes + 1% Triethylamine.
-
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude product).
-
Add the "Starting Eluent" to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Pour the silica slurry into the column. Open the stopcock to drain the solvent while continuously tapping the side of the column to ensure even packing and remove air voids.[4]
-
Once the silica has settled, add a thin layer (approx. 1 cm) of sand to the top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your product) to this solution.
-
Concentrate this mixture on a rotary evaporator until you obtain a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample onto the sand layer in the column.
4. Running the Column:
-
Gently add the "Starting Eluent" to the column, taking care not to disturb the top layer.
-
Apply positive pressure (using a pump or hand bellows) to begin eluting the solvent through the column.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Gradually increase the polarity of the eluent by slowly adding the "Final Eluent" to your solvent reservoir. A slow, gradual increase in polarity provides the best separation.
-
Once the desired product has eluted (as determined by TLC), flush the column with a more polar solvent to remove any remaining compounds.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Strategy Workflow
The following diagram outlines the decision-making process for selecting the optimal purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
References
-
Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. Available at: [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 8352961. Available at: [Link]
-
Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2721. Available at: [Link]
-
Oka, H., et al. (2006). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1129(1), 64-69. Available at: [Link]
-
Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available at: [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available at: [Link]
-
Sonawane, V. R., & Patil, V. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Available at: [Link]
- Google Patents. (n.d.). The crystallization of quinoline.
-
PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Kaplan, H. (1953). Studies on the Preparation of Quinoline-2-Aldehyde. Journal of the American Chemical Society, 75(15), 3845-3845. Available at: [Link]
- Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
-
Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3169. Available at: [Link]
-
Royal Society of Chemistry. (2016). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Available at: [Link]
-
Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-706. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1047633. Available at: [Link]
-
Al-Dies, A. M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6608. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 24, 2026, from [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
Sources
- 1. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Navigating Cross-Coupling Reactions of 2-Chloro-7-iodoquinoline-3-carbaldehyde
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in modern organic synthesis: the selective cross-coupling of 2-chloro-7-iodoquinoline-3-carbaldehyde while preventing undesired dehalogenation. As researchers and drug development professionals, mastering the selective functionalization of polyhalogenated heterocycles is paramount for the efficient construction of complex molecular architectures.
The inherent reactivity differences between the C-I and C-Cl bonds in the target molecule provide a synthetic handle for selective transformations. However, the propensity for dehalogenation, particularly at the more reactive C-I bond, can significantly diminish yields and complicate purification. This guide will equip you with the knowledge to diagnose and resolve these issues, ensuring successful and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during cross-coupling reactions with this compound in a question-and-answer format.
Q1: I am observing a significant amount of 7-H-2-chloroquinoline-3-carbaldehyde (deiodinated byproduct) in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
A: The formation of a dehalogenated byproduct, specifically through hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-couplings.[1] The primary culprit is the generation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within your reaction mixture, including trace water, alcohol solvents, or even certain amine bases.[1] Once formed, the Pd-H species can undergo reductive elimination with the quinoline substrate, leading to the undesired deiodinated product.[1]
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand plays a pivotal role. Bulky, electron-rich ligands are known to promote the desired reductive elimination of the cross-coupled product over dehalogenation.[1] Consider switching from common ligands like PPh₃ to more specialized biarylphosphine ligands (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (NHCs).[1] These ligands can accelerate the rate-limiting steps of the catalytic cycle, outcompeting the dehalogenation pathway.
-
Base Selection and Purity: Strong bases, particularly alkoxides like NaOtBu, can promote dehalogenation.[2] Consider using weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3] It is also crucial to use a high-purity, anhydrous base to minimize potential proton sources.
-
Solvent Choice Matters: The solvent can significantly influence reaction rates and side reactions.[4][5] Aprotic solvents like dioxane and toluene are generally preferred over protic solvents or polar aprotic solvents like DMF, which can be a source of protons leading to dehalogenation.[6] Ensure your solvent is rigorously dried and degassed before use.[1][3]
-
Temperature Optimization: Dehalogenation can have a different activation energy compared to the desired cross-coupling.[1] Lowering the reaction temperature may slow down the dehalogenation pathway more significantly than the productive coupling.[1][3] Experiment with a temperature gradient to find the optimal balance for your specific substrates.
Q2: I want to perform a Sonogashira coupling selectively at the C-7 iodine position. What conditions should I start with to maximize selectivity and minimize dehalogenation?
A: The Sonogashira reaction is an excellent method for forming C-C bonds between aryl halides and terminal alkynes.[7] Given the higher reactivity of the C-I bond over the C-Cl bond, selective coupling at the C-7 position is achievable with careful control of reaction conditions.
Recommended Starting Conditions:
-
Catalyst System: A standard catalyst system for Sonogashira couplings is a combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[7]
-
Copper-Free Conditions: While traditional Sonogashira reactions utilize a copper co-catalyst, its presence can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[7] Copper-free conditions have been developed and may also influence the dehalogenation pathway.[3] If you observe significant homocoupling or dehalogenation, consider a copper-free protocol.
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[3] Ensure the base is distilled and stored over molecular sieves to remove any water.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically employed.
Troubleshooting Dehalogenation in Sonogashira Couplings:
If dehalogenation remains an issue, consider the following adjustments:
-
Ligand Modification: Similar to Suzuki couplings, employing bulkier, more electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for couplings with aryl iodides.[7]
Q3: Is it possible to perform a Heck reaction on this compound, and how can I control the regioselectivity?
A: The Heck reaction, which couples an aryl or vinyl halide with an alkene, is a powerful tool for C-C bond formation.[8][9][10] For your substrate, the reaction will preferentially occur at the more reactive C-7 iodine position.
Key Considerations for a Selective Heck Reaction:
-
Catalyst: A palladium(0) source is typically used, often generated in situ from Pd(OAc)₂ with a phosphine ligand.
-
Ligand: The choice of phosphine ligand is crucial for both reactivity and selectivity. Triphenylphosphine is a common starting point, but other ligands may offer advantages.
-
Base: An inorganic base like K₂CO₃ or NaOAc is often employed.[3]
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can enhance reaction efficiency.[3]
To suppress dehalogenation, the same principles discussed for the Suzuki and Sonogashira reactions apply: use of bulky, electron-rich ligands, careful selection of a non-protic solvent, and optimization of the reaction temperature.[1][3]
Experimental Protocols
Optimized Suzuki-Miyaura Coupling at the C-7 Position
This protocol is a general guideline and may require optimization for your specific boronic acid.
Reagents & Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a weak inorganic base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask, and thoroughly purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add degassed, anhydrous aprotic solvent (e.g., toluene or dioxane) via syringe.
Reaction:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up & Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Sonogashira Coupling at the C-7 Position
Reagents & Setup:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Seal the flask and purge with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2-3 equiv.).
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up & Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Dehalogenation in Cross-Coupling Reactions
| Parameter | To Reduce Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] | Promotes the desired reductive elimination and can sterically hinder side reactions. |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][3] | Stronger bases, especially alkoxides, are more likely to generate Pd-H species.[2] |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane.[1][6] | Minimizes potential proton sources that lead to hydrodehalogenation. |
| Temperature | Use the lowest effective temperature.[1][3] | Can slow the rate of dehalogenation relative to the desired coupling reaction.[1] |
| Additives | Avoid protic additives if possible. | Reduces the number of potential proton sources in the reaction mixture. |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling and the detrimental dehalogenation pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing dehalogenation pathway in palladium-catalyzed cross-coupling.
By carefully considering and systematically optimizing the reaction parameters outlined in this guide, you can significantly suppress dehalogenation and achieve high yields of your desired selectively coupled products.
References
-
[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2]-Fused Indole Heterocycles - PMC - NIH]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-7-iodoquinoline-3-carbaldehyde
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the versatile building block, 2-chloro-7-iodoquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to navigate the complexities of chemoselective cross-coupling and achieve your desired synthetic outcomes.
Introduction: The Challenge of Chemoselectivity
The this compound scaffold presents a unique synthetic opportunity due to its two distinct halogenated sites. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, opening avenues for the creation of diverse molecular architectures. The key to unlocking this potential lies in the judicious selection of the catalyst system.
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl.[1] This inherent difference in bond strength and propensity for oxidative addition to the palladium center is the foundational principle we will exploit to achieve chemoselectivity. By carefully tuning reaction conditions, we can preferentially activate the more labile C-I bond at the 7-position while leaving the C-Cl bond at the 2-position intact for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki coupling on this compound. Which position will react first?
A1: The C-I bond at the 7-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed Suzuki-Miyaura coupling.[1] Therefore, under standard conditions, you can expect selective coupling of a boronic acid at the 7-position.
Q2: I am observing a mixture of mono- and di-substituted products in my Suzuki coupling. How can I improve selectivity for the mono-C7-arylated product?
A2: Achieving high selectivity for mono-arylation at the C7 position is a common challenge. Here are several strategies to enhance selectivity:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can favor the formation of monoligated palladium complexes, which can be more selective for the more reactive C-I bond.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the kinetically preferred reaction at the C-I bond. Monitor your reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.
-
Stoichiometry of the Boronic Acid: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the reaction to completion at the C-7 position without excessively promoting the second coupling at the C-2 position.
Q3: Can I selectively perform a Sonogashira coupling at the C-7 position?
A3: Yes, similar to the Suzuki coupling, the Sonogashira reaction will preferentially occur at the more reactive C-I bond.[3] Standard Sonogashira conditions using a palladium catalyst and a copper(I) co-catalyst will yield the 7-alkynyl-2-chloroquinoline derivative.
Q4: What are the key considerations for a Buchwald-Hartwig amination on this substrate?
A4: The Buchwald-Hartwig amination also follows the general reactivity trend, allowing for selective amination at the 7-position.[4] However, the choice of base is critical to avoid side reactions with the aldehyde functionality. Weaker bases like cesium carbonate or potassium phosphate are often preferred over stronger bases like sodium tert-butoxide. The selection of the appropriate Buchwald ligand is also crucial and often substrate-dependent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure rigorous degassing of all solvents and reagents via sparging with an inert gas or freeze-pump-thaw cycles. 3. Screen different bases and solvents. For Suzuki, consider K₂CO₃ or Cs₂CO₃ in dioxane/water. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is common. For Buchwald-Hartwig, try K₃PO₄ or Cs₂CO₃. |
| Poor chemoselectivity (reaction at both C-I and C-Cl) | 1. Reaction temperature too high or reaction time too long. 2. Inappropriate ligand. 3. High catalyst loading. | 1. Reduce the reaction temperature and monitor the reaction closely, stopping it upon consumption of the starting material. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to increase selectivity. 3. Lower the palladium catalyst loading. |
| Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira) | 1. Presence of oxygen. 2. For Sonogashira, issues with the copper co-catalyst. | 1. Ensure the reaction is performed under a strict inert atmosphere. 2. For Sonogashira, consider a copper-free protocol or ensure the quality of the CuI is high. |
| Dehalogenation (loss of I or Cl) | 1. Presence of reducing agents. 2. Certain side reactions of the catalytic cycle. | 1. Ensure all reagents are pure and free of contaminants. 2. Optimize the ligand and base combination. |
| Reaction with the aldehyde group | 1. Use of a strong, nucleophilic base. | 1. Employ a weaker, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling (Selective at C-7)
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | These are common and effective palladium sources for Suzuki couplings.[5][6] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Bulky, electron-rich ligands can enhance reaction rates and selectivity.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | These bases are effective for activating the boronic acid without interfering with the aldehyde.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve all reactants.[1] |
| Temperature | 60-90 °C | Lower temperatures favor selective reaction at the more reactive C-I bond. |
Sonogashira Coupling (Selective at C-7)
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard catalysts for Sonogashira reactions.[8][9] |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[3] |
| Ligand | PPh₃ | Triphenylphosphine is a commonly used and effective ligand. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Amine bases are required to deprotonate the terminal alkyne and act as a solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are necessary for this reaction. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for the reactive C-I bond.[3] |
Buchwald-Hartwig Amination (Selective at C-7)
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination.[10] |
| Ligand | Xantphos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for this transformation.[11] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu (use with caution) | A strong, non-nucleophilic base is required. Carbonates and phosphates are safer for the aldehyde functionality. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position
This protocol is adapted from a similar procedure for the Suzuki-Miyaura cross-coupling of dihaloquinolines.[12]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the ligand (if required, e.g., PCy₃, 0.1 equiv.).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-7 Position
This protocol is based on a general procedure for the Sonogashira coupling of aryl halides.[8]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Add a degassed solvent system of THF and triethylamine (e.g., 2:1 v/v).
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-7 Position
This protocol is a general method for the Buchwald-Hartwig amination of aryl halides.[4]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (1.5 equiv.).
-
Add Pd₂(dba)₃ (0.02 equiv.) and the appropriate ligand (e.g., Xantphos, 0.04 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Catalytic Cycles
Understanding the mechanism of these reactions is key to troubleshooting and optimization. Below are simplified catalytic cycles for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- Al-Masum, M., & El-Sayed, E. (2010). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. Request PDF.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results. BJOC.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results. BJOC.
- Sato, H., et al. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Smith, A., et al. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
-
Mphahlele, M. J., & Maluleka, M. M. (2014). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 19(10), 16912-16928. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Al-Hourani, B. J., et al. (2015). Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction.
- Chemistry LibreTexts. (2023).
- Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences, 5(6).
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
- Reddy, E. A., et al. (2008).
- Naz, S., et al. (2018).
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.).
- Mphahlele, M. J., & Maluleka, M. M. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 18(11), 14190-14203.
- Denmark, S. E., & Sweis, R. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of chemical research, 37(11), 835-846.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Ezugwu, J. A., et al. (2018).
- Organic Chemistry Portal. (n.d.).
- Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube.
- MDPI. (n.d.).
- Nikam, D. N., et al. (2020). Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source. Organic & Biomolecular Chemistry, 18(40), 8086-8090.
- The Organic Chemistry Tutor. (2022).
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. google.com [google.com]
- 12. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloro-7-iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloro-7-iodoquinoline-3-carbaldehyde. This guide, designed by Senior Application Scientists, provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the complexities of regioselective reactions with this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Regioselectivity
This compound is a valuable substrate in medicinal chemistry and materials science, offering two distinct reactive sites for functionalization: a chloro group at the C2 position and an iodo group at the C7 position. The key to unlocking the synthetic potential of this molecule lies in controlling the regioselectivity of your reactions. This guide will equip you with the knowledge to selectively target either the C2 or C7 position in a variety of chemical transformations.
The fundamental principle governing regioselectivity in palladium-catalyzed cross-coupling reactions is the difference in the carbon-halogen bond strengths. The C-I bond is weaker than the C-Cl bond, making the C7 position generally more susceptible to oxidative addition by a palladium(0) catalyst.[1][2] However, this inherent reactivity can be modulated by a careful selection of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: In a palladium-catalyzed cross-coupling reaction, which position, C2 or C7, is generally more reactive?
A1: The C7 position, bearing the iodo group, is typically more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Q2: How does the 3-carbaldehyde group influence the reactivity of the quinoline ring?
A2: The electron-withdrawing nature of the 3-carbaldehyde group deactivates the quinoline ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at the C2 and C4 positions. In the context of palladium-catalyzed cross-coupling, the aldehyde group's electronic effect can also influence the electron density at the C2 and C7 positions, potentially modulating their relative reactivity. Furthermore, the aldehyde moiety could coordinate with the metal catalyst, which might affect the reaction's outcome.
Q3: Is it possible to achieve selective reaction at the C2-Cl bond while leaving the C7-I bond intact?
A3: While the C7-I bond is inherently more reactive in palladium-catalyzed reactions, selective functionalization at the C2-Cl position is challenging but can be approached under specific conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions. For palladium-catalyzed couplings, achieving high selectivity for the C2-Cl bond is less common and would require careful tuning of catalysts and ligands to overcome the intrinsic reactivity difference.
Q4: What are the key factors to consider when aiming for high regioselectivity?
A4: The following factors are crucial for controlling regioselectivity:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand, plays a pivotal role. Bulky and electron-rich ligands can influence the steric and electronic environment around the palladium center, thereby affecting which carbon-halogen bond it preferentially activates.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the oxidative addition at the C-I bond.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the transition states, thereby impacting selectivity.
-
Base: The choice and strength of the base are critical, particularly in Suzuki and Buchwald-Hartwig reactions, as it can affect both the catalyst activity and the stability of the reactants.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction on this compound is yielding a mixture of the C7-arylated product and the C2,C7-diarylated product, with low selectivity for the desired mono-arylated product.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Decrease the reaction temperature. Start with room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor the reaction progress. |
| Inappropriate Catalyst/Ligand Combination | Screen different palladium catalysts and phosphine ligands. For selective C-I bond activation, a less reactive catalyst system might be beneficial. Consider using a catalyst with a bulky ligand to sterically hinder the approach to the more sterically accessible C2 position. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of the diarylated product. |
| Excess Boronic Acid | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the boronic acid to minimize the diarylation. |
Issue 2: Low Yield in Sonogashira Coupling at the C7 Position
Problem: I am attempting a Sonogashira coupling to introduce an alkyne at the C7 position, but the reaction is sluggish and gives a low yield of the desired product.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Degas the solvent prior to use. |
| Insufficient Base | The choice of amine base is crucial in Sonogashira reactions. Ensure you are using a suitable base (e.g., triethylamine, diisopropylethylamine) in sufficient quantity to neutralize the HX formed and facilitate the catalytic cycle. |
| Copper(I) Co-catalyst Issues | If using a copper co-catalyst (e.g., CuI), ensure it is of high purity. The presence of impurities can inhibit the reaction. Consider a copper-free Sonogashira protocol if copper-related side reactions are suspected. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. Minimize this by maintaining a strictly anaerobic environment and consider using a slight excess of the quinoline substrate relative to the alkyne. |
Issue 3: Difficulty in Achieving Selective Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination is resulting in a mixture of mono-aminated products at C7 and C2, or in some cases, the diarylated product.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Ligand Choice | The ligand is critical for controlling selectivity in Buchwald-Hartwig reactions. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify one that provides the desired regioselectivity. |
| Base Sensitivity | The 3-carbaldehyde group might be sensitive to strong bases. Consider using a weaker base such as Cs₂CO₃ or K₃PO₄ instead of stronger bases like NaOtBu or LHMDS. |
| Reaction Conditions | Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can favor mono-amination at the more reactive C7 position. |
Issue 4: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
Problem: I am trying to introduce a nucleophile (e.g., an alkoxide or an amine) via SNAr, but I am observing no reaction or a complex mixture of products.
Troubleshooting Steps:
| Possible Cause | Regioselectivity Considerations & Solutions |
| Positional Activation | The C2 position is generally more activated towards SNAr than the C7 position due to the electron-withdrawing effect of the quinoline nitrogen and the adjacent 3-carbaldehyde group. Therefore, SNAr reactions are more likely to occur at the C2-Cl bond. |
| Nucleophile Strength | Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base may be necessary to generate the more reactive amide. |
| Solvent Effects | Use a polar aprotic solvent such as DMSO, DMF, or NMP to stabilize the Meisenheimer complex intermediate and accelerate the reaction. |
| Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for decomposition of the starting material or product. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C7-Iodo Position
This protocol provides a general guideline for the selective arylation at the C7 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This procedure should favor the formation of the 7-aryl-2-chloroquinoline-3-carbaldehyde.
Protocol 2: Regioselective Sonogashira Coupling at the C7-Iodo Position
This protocol outlines a general procedure for the selective alkynylation at the C7 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA), degassed
-
Anhydrous THF, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed, anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol is expected to yield the 7-alkynyl-2-chloroquinoline-3-carbaldehyde.
Data Presentation
The following table summarizes typical regioselectivity observed in palladium-catalyzed cross-coupling reactions of dihaloquinolines, which can serve as a general guide for your experiments with this compound.
| Reaction Type | Halogen at C2 | Halogen at C7 | Typical Major Product | Reference |
| Suzuki | Cl | I | C7-arylated | General Trend |
| Sonogashira | Cl | I | C7-alkynylated | General Trend |
| Buchwald-Hartwig | Cl | I | C7-aminated | General Trend |
Note: The actual regioselectivity can be highly dependent on the specific reaction conditions and the nature of the coupling partners.
Visualizations
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision Tree for Managing Regioselectivity
Caption: Decision-making workflow for selecting the appropriate reaction type.
References
-
Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene - RosDok. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])
-
CHEM11201204002.pdf - Homi Bhabha National Institute. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reaction of Functionalized Aryl- and Heteroarylbismuthanes with 2-Halo(or 2-Triflyl)
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])
-
[PDF] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. | Semantic Scholar. (URL: [Link])
-
Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines | Request PDF - ResearchGate. (URL: [Link])
-
Advancements in the synthesis of fused tetracyclic quinoline derivatives - RSC Publishing. (URL: [Link])
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. (URL: [Link])
-
Palladium in Quinoline Synthesis - ScienceDirect - DOI. (URL: [Link])
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])
- Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline deriv
-
Development of palladium-catalyzed desulfinative coupling reactions - Concordia's Spectrum. (URL: [Link])
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (URL: [Link])
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: not available)
- An effective strategy for C2 arylation of quinoline N-oxide with arylboronic acids. (URL: not available)
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (URL: [Link])
Sources
Technical Support Center: Navigating the Reactivity of 2-Chloro-7-iodoquinoline-3-carbaldehyde
Welcome to the technical support center for 2-Chloro-7-iodoquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but challenging heterocyclic compound. Here, we address common issues related to the low reactivity of the C2-chloro group and provide field-proven insights and protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group at the C2 position of this compound so unreactive towards nucleophilic aromatic substitution (SNAr)?
The low reactivity of the C2-chloro group is a result of several electronic and structural factors. The quinoline ring system is inherently electron-deficient, which in principle, should activate the ring towards nucleophilic attack. However, the C2 position's reactivity is significantly influenced by the lone pair of electrons on the quinoline nitrogen, which can exert a deactivating resonance effect. Additionally, the presence of the electron-withdrawing carbaldehyde group at the C3 position, while contributing to the overall electron deficiency of the ring, does not provide optimal resonance stabilization for the Meisenheimer complex intermediate formed during a nucleophilic attack at C2. For effective stabilization, strong electron-withdrawing groups are ideally positioned ortho or para to the leaving group, which is not the case here.[1][2]
Q2: What is the expected order of reactivity for the halogens in this compound in different reaction types?
The reactivity order of the chloro and iodo substituents is highly dependent on the reaction mechanism:
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity of halogens as leaving groups generally follows the order of electronegativity: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electron-withdrawing halogen. Therefore, the C2-chloro group is expected to be more reactive than the C7-iodo group in an SNAr reaction, assuming favorable electronic activation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The reactivity order is reversed: I > Br > Cl > F. This is due to the bond strength of the carbon-halogen bond, with the weaker C-I bond undergoing oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond.[3] This differential reactivity allows for the selective functionalization of the C7-iodo position while leaving the C2-chloro group intact.
Q3: Can the aldehyde group at the C3 position interfere with my reactions?
Yes, the carbaldehyde group can be sensitive to certain reaction conditions, particularly in the presence of strong bases or nucleophiles. Under strongly basic conditions, as often required for SNAr reactions, 2-chloro-3-formylquinolines can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.[4] In palladium-catalyzed reactions, while many conditions are tolerant of aldehyde functionalities, strong bases and high temperatures could potentially lead to side reactions. Therefore, it is crucial to carefully select the reaction conditions and, in some cases, consider protecting the aldehyde group.
Troubleshooting Guide: Overcoming Low Reactivity of the C2-Chloro Group
This section provides a structured approach to troubleshoot and overcome the low reactivity of the C2-chloro group in this compound.
Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C2-chloro position is not proceeding or gives low yields.
Causality Behind Experimental Choices:
The success of an SNAr reaction on this substrate hinges on overcoming the inherent low reactivity of the C2 position. This requires forcing conditions to increase the reaction rate and careful selection of reagents to avoid side reactions involving the aldehyde.
Troubleshooting Workflow:
Sources
Technical Support Center: Stability of 2-Chloro-7-iodoquinoline-3-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloro-7-iodoquinoline-3-carbaldehyde. As a Senior Application Scientist, I have compiled this guide to address the stability challenges you may encounter when working with this versatile but sensitive molecule. This resource provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate your research and development projects successfully.
Introduction to this compound
This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its three reactive sites—the chloro, iodo, and carbaldehyde groups—offer a multitude of possibilities for synthetic transformations. However, the inherent reactivity of these functional groups, particularly the carbon-iodine bond, can lead to stability issues under various reaction conditions. This guide is designed to provide a comprehensive understanding of these challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns revolve around the three reactive functional groups:
-
The 7-iodo group: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under various conditions, including heat, light, and in the presence of certain reagents, leading to deiodination.[1]
-
The 2-chloro group: This group can be susceptible to nucleophilic substitution, especially with strong nucleophiles or under forcing conditions.
-
The 3-carbaldehyde group: The aldehyde functionality can undergo oxidation, reduction, or participate in various condensation reactions, sometimes unintentionally.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it is crucial to store it as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). If you need to prepare a solution for experimental use, it is best to do so freshly in a high-purity, dry, aprotic solvent. Avoid long-term storage in protic or acidic solutions.[1]
Q3: Is the C-I bond at the 7-position stable under acidic or basic conditions?
A3: The C-I bond in aryl iodides can be labile under both acidic and basic conditions.[1]
-
Acidic Conditions: Strong acids can promote protodeiodination, where the iodine atom is replaced by a proton. This is a potential degradation pathway to be aware of, especially if you observe the formation of 2-chloroquinoline-3-carbaldehyde as a byproduct.[1] It is advisable to use milder organic acids or catalytic amounts of strong acids at low temperatures.
-
Basic Conditions: Strong bases, particularly at elevated temperatures, can also lead to deiodination or other side reactions. The choice of base is critical in reactions such as cross-couplings.
Q4: Can this molecule be used in palladium-catalyzed cross-coupling reactions without issues?
A4: Yes, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. However, dehalogenation, particularly deiodination, is a common side reaction. Careful optimization of the reaction conditions—including the choice of catalyst, ligand, base, and solvent—is essential to minimize this side reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Deiodination during Palladium-Catalyzed Cross-Coupling Reactions
Symptom: You observe the formation of the deiodinated byproduct, 2-chloroquinoline-3-carbaldehyde, in your reaction mixture, leading to a lower yield of the desired coupled product.
Causality: Deiodination in palladium-catalyzed reactions can occur through several mechanisms. After the oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Pd(II) complex can react with various species in the reaction mixture (like an amine base or an alcohol solvent) to acquire a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[2]
Troubleshooting Workflow:
Troubleshooting workflow for deiodination in cross-coupling reactions.
Issue 2: Instability under Acidic or Basic Workup/Reaction Conditions
Symptom: You notice decomposition of your starting material or product upon treatment with acid or base, as evidenced by TLC or LC-MS analysis showing multiple new spots or peaks.
Causality: As mentioned in the FAQs, the C-I bond is susceptible to cleavage in the presence of strong acids or bases. Additionally, the quinoline nitrogen can be protonated under acidic conditions, which can alter the reactivity of the entire molecule.
Troubleshooting Workflow:
Troubleshooting workflow for acid/base instability.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Add the boronic acid or ester (1.2-1.5 equiv).
-
Add the base, such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
-
Reaction Execution:
-
Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table for Common Reaction Conditions
| Reaction Type | Typical Catalyst/Reagent | Solvent | Base | Temperature (°C) | Potential Issues |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Dioxane, Toluene, DMF | K₃PO₄, Cs₂CO₃, K₂CO₃ | 80-110 | Deiodination, Homocoupling |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | THF, DMF | Et₃N, DiPEA | Room Temp - 60 | Deiodination, Glaser Coupling |
| Buchwald-Hartwig | Pd₂(dba)₃, Ligand (e.g., Xantphos) | Toluene, Dioxane | Cs₂CO₃, K₃PO₄, NaOtBu | 90-120 | Deiodination, Low Yield |
Visualization of Key Concepts
Logical Relationship of Stability Factors
Factors influencing the stability of this compound.
This guide provides a starting point for understanding and mitigating the stability issues associated with this compound. Successful synthesis with this compound relies on careful experimental design, optimization, and an awareness of its potential decomposition pathways.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Troubleshooting unexpected byproducts in the synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Drawing from established protocols and mechanistic principles, we provide in-depth troubleshooting advice in a direct question-and-answer format.
I. Core Synthesis Overview: The Vilsmeier-Haack Reaction
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction, starting from N-(3-iodophenyl)acetamide. This reaction employs a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3] The reaction proceeds through electrophilic attack on the activated aromatic ring of the acetanilide, followed by an intramolecular cyclization and subsequent hydrolysis to yield the final product.[4]
This process, while robust, is sensitive to several parameters that can lead to the formation of unexpected byproducts and variable yields. This guide will address the most common issues.
Caption: General mechanism for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. For each issue, we diagnose the probable causes and provide actionable solutions.
Question 1: My reaction yield is very low, or I recovered mostly unreacted starting material. What went wrong?
Answer: This is a common issue often traced back to the stability and reactivity of the Vilsmeier reagent or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly hydrolyze the reagent back to DMF and phosphoric acid, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF and ensure the POCl₃ is from a freshly opened or properly stored bottle. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.
-
Solution: Typically, a molar ratio of 3-4 equivalents of the Vilsmeier reagent (formed from a 1:1 ratio of DMF to POCl₃) relative to the acetanilide starting material is recommended.[5] Some protocols use DMF as the solvent, in which case POCl₃ becomes the limiting reagent for the complex formation.[5]
-
-
Suboptimal Temperature: The formation of the Vilsmeier reagent should be done at a low temperature (0-5 °C) to control the exothermic reaction. However, the subsequent cyclization step requires sufficient thermal energy.[5]
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C. After adding the acetanilide, allow the reaction to warm to room temperature, and then heat to 80-90 °C for several hours.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Premature Workup: The reaction may not have proceeded to completion.
-
Solution: Before quenching the reaction, take a small aliquot, work it up, and run a TLC plate against your starting material to confirm its full consumption. Reaction times can vary from 4 to 12 hours depending on the scale and specific substrate derivatives.[5]
-
Question 2: My TLC plate shows multiple spots, including one very close to my desired product. What are these byproducts?
Answer: The formation of multiple products indicates side reactions are occurring. In this specific synthesis, two byproducts are particularly common: a positional isomer and a hydrolyzed quinolinone.
Caption: Troubleshooting flowchart for identifying common byproducts.
Common Byproducts:
-
Positional Isomer (2-Chloro-5-iodoquinoline-3-carbaldehyde): The Vilsmeier-Haack cyclization on a meta-substituted acetanilide is not always perfectly regioselective. Electrophilic attack can occur either para or ortho to the acetamido group. Attack para to the activating group and ortho to the iodine atom leads to the desired 7-iodo isomer. However, attack ortho to the activating group can lead to the 5-iodo isomer.
-
Identification & Solution: These isomers often have very similar Rf values on TLC, making separation difficult. Careful column chromatography with a shallow solvent gradient (e.g., Hexane/Ethyl Acetate) is required for separation. Their identity can be confirmed by ¹H NMR; the coupling patterns of the protons on the iodinated ring will be distinct (see data table below).
-
-
Hydrolyzed Product (7-Iodo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde): The 2-chloro group on the quinoline ring can be susceptible to hydrolysis, especially under heated or acidic conditions during workup.[4] This replaces the -Cl with an -OH, which tautomerizes to the more stable quinolin-2-one.
-
Identification & Solution: This byproduct is significantly more polar than the desired product and will have a much lower Rf value on TLC. To minimize its formation, avoid boiling the crude product in aqueous or acidic solutions for extended periods. Ensure the workup is performed efficiently and at a low temperature where possible.
-
Question 3: My final product is a persistent oil or gum and will not crystallize. How can I purify it?
Answer: Failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.
Potential Causes & Solutions:
-
Presence of Isomers/Byproducts: As discussed in Question 2, even small amounts of the 5-iodo isomer or the quinolinone byproduct can prevent crystallization.
-
Solution: The most reliable method for purification is flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the desired product from the more polar quinolinone and potentially from the 5-iodo isomer.
-
-
Residual Solvent: DMF is a high-boiling point solvent (153 °C) and can be difficult to remove under a standard rotary evaporator.
-
Solution: After the initial workup and extraction, ensure the organic layer is thoroughly washed with water and brine to remove the bulk of the DMF. After concentration, co-evaporate the crude material with a lower-boiling solvent like toluene or heptane multiple times. For final traces, drying under high vacuum for several hours is effective.
-
-
Recrystallization Issues:
-
Solution: Once the product is purified by chromatography (confirmed by a single spot on TLC and clean ¹H NMR), recrystallization can be attempted. Ethyl acetate or ethanol are often suitable solvents.[5] Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly. If no crystals form, try adding a non-polar co-solvent (like hexanes) dropwise to the point of turbidity and then allow it to stand.
-
III. FAQs: Synthesis & Characterization
-
Q: What is the visual indicator that the Vilsmeier reagent has formed?
-
A: The reaction of POCl₃ with DMF is often exothermic and can result in the formation of a pale yellow to orange-colored solution or solid complex, which is the active Vilsmeier reagent.
-
-
Q: How do I properly quench the reaction?
-
A: The reaction must be quenched carefully by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the acidic byproducts and hydrolyzes the intermediate iminium salt to the final aldehyde.[3][5] This process is often exothermic and may release gas. Perform it in a well-ventilated fume hood.
-
-
Q: How can I definitively distinguish the 7-iodo and 5-iodo isomers using NMR?
-
A: In the desired 7-iodo isomer , the proton at C8 is a doublet, the proton at C6 is a doublet of doublets, and the proton at C5 is a doublet. In the 5-iodo isomer , the proton at C6 will be a triplet (or pseudo-triplet), which is a key distinguishing feature.
-
IV. Experimental Protocols & Data
Protocol 1: Synthesis of this compound
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 eq.).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (4 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes.
-
Add N-(3-iodophenyl)acetamide (1 eq.) portion-wise to the flask, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 85 °C and maintain for 4-8 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.
-
Once complete, cool the mixture to room temperature and carefully pour it onto 500g of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 100 mL).[3]
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[3]
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., Hexane:Ethyl Acetate, starting at 95:5).
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., to 90:10, then 85:15 Hexane:EtOAc).
-
Collect fractions and analyze by TLC to isolate the pure product.
Table 1: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm) | Mass Spec (EI+) |
| This compound (Product) | 10.4 (s, 1H, -CHO), 8.8 (s, 1H, H4), 8.4 (d, 1H, H8), 7.9 (d, 1H, H5), 7.6 (dd, 1H, H6) | ~189 (-CHO), ~152 (C2), ~148 (C4), ~100 (C7-I) | m/z 317/319 (M⁺, Cl isotope pattern) |
| 7-Iodo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 10.2 (s, 1H, -CHO), 11-12 (br s, 1H, NH), 8.5 (s, 1H, H4), Signals for H5, H6, H8 shifted upfield | ~190 (-CHO), ~162 (C2=O), ~145 (C4) | m/z 299 (M⁺) |
| 2-Chloro-5-iodoquinoline-3-carbaldehyde (Isomer) | 10.4 (s, 1H, -CHO), 8.7 (s, 1H, H4), 8.2 (d, 1H, H6), 8.0 (d, 1H, H8), 7.4 (t, 1H, H7) | Similar to desired product, but aromatic shifts will differ. | m/z 317/319 (M⁺, Cl isotope pattern) |
| Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. |
V. References
-
Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. . [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 729-764. [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Adimule, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Iodo- vs. 7-Bromoquinolines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The quinoline moiety, a prevalent scaffold in numerous biologically active compounds, is a frequent subject of such synthetic endeavors. When functionalizing the 7-position of the quinoline ring, the choice of the halide—typically iodine or bromine—profoundly impacts the reaction's efficiency and outcome. This guide provides an in-depth comparison of the reactivity of 7-iodoquinolines and 7-bromoquinolines in Suzuki coupling reactions, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Role of the Halogen: A Mechanistic Perspective
The enhanced reactivity of aryl iodides over aryl bromides in Suzuki coupling is a well-established principle rooted in the mechanism of the catalytic cycle. The rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The carbon-halogen bond strength is the critical factor governing the ease of this step. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond, facilitating its cleavage and subsequent insertion of the palladium catalyst.[3] This fundamental difference in bond dissociation energy translates to milder reaction conditions, shorter reaction times, and often higher yields for iodo-substituted substrates compared to their bromo counterparts.
This principle holds true for the quinoline scaffold. While direct comparative studies on 7-iodo- versus 7-bromoquinoline under identical conditions are not extensively documented in readily available literature, a study on the regioselective Suzuki coupling of 4,7-dichloroquinoline versus 7-chloro-4-iodoquinoline offers compelling evidence. The research demonstrated that the C-I bond at the 4-position of 7-chloro-4-iodoquinoline is significantly more reactive than the C-Cl bonds, leading to highly regioselective coupling at the 4-position in excellent yield (98%).[4] This highlights the pronounced reactivity difference imparted by the iodine atom on the quinoline ring system. By extension, we can confidently infer a similar, albeit less pronounced, reactivity advantage of 7-iodoquinoline over 7-bromoquinoline.
Quantitative Comparison of Reactivity
To illustrate the practical implications of this reactivity difference, the following table summarizes expected and reported outcomes for the Suzuki coupling of 7-haloquinolines with arylboronic acids. The data for the 7-iodoquinoline is inferred from the high reactivity observed for the analogous 4-iodoquinoline derivative[4], while the data for 7-bromoquinoline is based on typical conditions reported for bromo-substituted heterocycles.
| Feature | 7-Iodoquinoline | 7-Bromoquinoline |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Time | 1 - 4 hours | 6 - 24 hours |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst Loading | Generally lower (e.g., 1-3 mol%) | Often requires higher loading (e.g., 3-5 mol%) |
| Typical Yield | Excellent (>90%) | Good to Excellent (70-95%) |
Experimental Protocols
The following are representative, step-by-step methodologies for the Suzuki coupling of 7-iodo- and 7-bromoquinolines. These protocols are intended as a starting point and may require optimization based on the specific arylboronic acid used.
Protocol 1: Suzuki Coupling of 7-Iodoquinoline
This protocol is adapted from procedures reported for highly reactive iodo-substituted quinolines.[4]
Materials:
-
7-Iodoquinoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add 7-iodoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add degassed water (10 mL).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 7-Bromoquinoline
This protocol is a general procedure suitable for less reactive bromo-substituted heterocycles.
Materials:
-
7-Bromoquinoline
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine 7-bromoquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add the 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Attach a condenser and heat the reaction mixture to 100 °C under the inert atmosphere.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS. Reaction times can range from 6 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura coupling reaction, highlighting the critical oxidative addition step where the reactivity of the halide plays a major role.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
The general workflow for performing a Suzuki coupling reaction with a haloquinoline is depicted below.
Caption: General experimental workflow for Suzuki coupling.
Conclusion and Practical Recommendations
The choice between a 7-iodo- and a 7-bromoquinoline for a Suzuki coupling reaction has significant practical consequences. The superior reactivity of the 7-iodoquinoline, stemming from the weaker C-I bond, generally affords a more efficient and milder reaction, which is particularly advantageous when dealing with sensitive functional groups or when aiming for high-throughput synthesis.
Key Recommendations:
-
For rapid and high-yielding reactions under mild conditions, 7-iodoquinoline is the substrate of choice. Its higher reactivity allows for lower catalyst loading, shorter reaction times, and lower temperatures.
-
7-Bromoquinoline is a viable and often more economical alternative. However, be prepared for more forcing reaction conditions, potentially longer reaction times, and the need for careful optimization of the catalyst system and reaction temperature to achieve high yields.
-
Ligand selection is crucial, especially for the less reactive 7-bromoquinoline. Electron-rich and bulky phosphine ligands can significantly enhance the rate of oxidative addition.
-
Thorough reaction monitoring is essential. Regardless of the substrate, tracking the consumption of the starting material and the formation of the product is key to determining the optimal reaction time and preventing the formation of byproducts.
By understanding the fundamental principles of reactivity and leveraging the appropriate experimental protocols, researchers can effectively harness the power of the Suzuki-Miyaura coupling for the synthesis of a diverse array of 7-substituted quinolines for applications in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 82(2), 206-215.
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-280.
- Thomas, S. P., & Aggarwal, V. K. (2009). Site-selective Suzuki–Miyaura coupling of di- and trihalobenzenes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Spectroscopic Guide to Substituted 2-Chloroquinoline-3-carbaldehydes
This guide provides an in-depth spectroscopic comparison of a series of substituted 2-chloroquinoline-3-carbaldehydes, compounds of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As versatile precursors, their structural and electronic properties, which are finely tuned by substituents, are critical for their reactivity and biological activity. This document offers a detailed analysis of their synthesis and a comparative study of their spectroscopic characteristics, supported by experimental data and theoretical principles.
Introduction: The Significance of 2-Chloroquinoline-3-carbaldehydes
2-Chloroquinoline-3-carbaldehydes are a class of organic compounds that serve as pivotal building blocks for the synthesis of a wide array of heterocyclic systems.[1] Their inherent reactivity, stemming from the electrophilic aldehyde group and the reactive C-Cl bond, makes them valuable synthons for creating more complex molecules with potential applications as antibiotics and anticancer agents.[1] The electronic nature of substituents on the quinoline ring profoundly influences the spectroscopic signatures of these molecules, providing a window into their reactivity and potential biological interactions. This guide will explore these substituent effects through a detailed examination of their synthesis and a multi-faceted spectroscopic analysis.
Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation and cyclization of substituted acetanilides using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
The Causality Behind the Experimental Choices
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of these compounds due to its reliability and the ready availability of the starting materials.[6] The reaction mechanism involves the formation of a chloroiminium salt (the Vilsmeier reagent) from POCl₃ and DMF. This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization and hydrolysis yield the final 2-chloroquinoline-3-carbaldehyde. The choice of the chlorinating agent (POCl₃ or PCl₅) and the reaction conditions (temperature and time) can be optimized to achieve good yields, particularly for acetanilides bearing electron-donating groups.[7]
Experimental Protocol: A Self-Validating System
The following is a representative, step-by-step methodology for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.[3][6]
-
Reagent Preparation: In a flask equipped with a drying tube, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.
-
Addition of Acetanilide: To this freshly prepared Vilsmeier reagent, add the corresponding substituted acetanilide.
-
Reaction: Allow the reaction mixture to come to room temperature and then heat it to 80-90 °C for 7-10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the purified substituted 2-chloroquinoline-3-carbaldehyde.[3][6]
The successful formation of the product can be confirmed by the appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum and a strong carbonyl absorption in the IR spectrum.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Spectroscopic Comparison: Unveiling Substituent Effects
The following sections detail the spectroscopic properties of a series of 2-chloroquinoline-3-carbaldehydes with different substituents at the 6- and 8-positions. The data is presented in tabular format for easy comparison, followed by a discussion of the observed trends.
FT-IR Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency of the aldehyde group is particularly sensitive to the electronic effects of substituents on the quinoline ring.
| Substituent | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| H | 1690 | 2738, 2820 | 1450-1600 | [3] |
| 6-OH | 1713 | 2720, 2878 | 1450-1600 | [3] |
| 6-OCH₃ | 1636 | 2731, 2677 | 1474-1600 | [3] |
| 6-Cl | 1697 | 2792, 2856 | 1450-1600 | [3] |
| 8-CH₃ | Not specified | Not specified | Not specified | |
| 8-NO₂ | Not specified | Not specified | Not specified |
Discussion of FT-IR Data:
-
Carbonyl Stretching (νC=O): The position of the carbonyl stretching vibration is influenced by both inductive and resonance effects of the substituents. Electron-withdrawing groups (EWGs) tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber due to the inductive effect. Conversely, electron-donating groups (EDGs) can decrease the C=O bond order through resonance, leading to a lower stretching frequency.
-
The 6-hydroxy substituent, despite being an electron-donating group through resonance, exhibits the highest C=O stretching frequency (1713 cm⁻¹). This could be attributed to intermolecular hydrogen bonding in the solid state, which would increase the bond strength.
-
The 6-methoxy group, a strong electron-donating group, shows the lowest C=O stretching frequency (1636 cm⁻¹), consistent with the expected resonance effect that delocalizes electron density into the carbonyl group, weakening the C=O bond.
-
The 6-chloro substituent, being electron-withdrawing, results in a C=O stretch (1697 cm⁻¹) that is slightly higher than the unsubstituted compound (1690 cm⁻¹), as expected from the inductive effect.
-
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) of the aldehyde proton and the aromatic protons are particularly informative regarding the electronic effects of the substituents.
| Substituent | Aldehyde-H (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| H | 10.59 (s, 1H) | 7.74 (t, H-7), 7.99 (t, H-6), 8.03 (d, H-5), 8.12 (d, H-8), 8.79 (s, H-4) | [3] |
| 6-OH | 10.57 (s, 1H) | 4.58 (s, 1H, OH), 7.28 (s, H-5), 7.75 (d, H-7), 8.01 (d, H-8), 8.68 (s, H-4) | [3] |
| 6-OCH₃ | 11.13 (s, 1H) | 3.40 (s, 3H, CH₃), 6.74 (s, H-5), 7.34-7.37 (m, 2H, H-7, H-8), 7.62-7.64 (m, H-4) | [3] |
| 6-Cl | 10.58 (s, 1H) | 7.23 (s, H-5), 7.6 (d, H-8), 8.06 (dd, H-7), 8.69 (s, H-4) | [3] |
| 8-CH₃ | Not specified | Not specified | |
| 8-NO₂ | 10.5 (s, 1H) | 7.7 (m, 1H, H-5), 8.1 (m, 1H, H-6, H-7), 8.9 (s, 1H, H-4) | [7] |
Discussion of ¹H NMR Data:
-
Aldehyde Proton: The chemical shift of the aldehyde proton is sensitive to the overall electron density of the molecule. Electron-donating groups generally lead to a slight upfield shift (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm).
-
The 6-methoxy group, a strong EDG, surprisingly shows a downfield shift for the aldehyde proton (11.13 ppm). This could be due to a combination of factors, including solvent effects (DMSO was used for this measurement) and complex electronic interactions.
-
The 8-nitro group, a powerful EWG, results in a downfield shift of the aldehyde proton (10.5 ppm), as expected.
-
-
Aromatic Protons: The chemical shifts of the aromatic protons are significantly affected by the nature and position of the substituents. EDGs tend to shield the aromatic protons, causing an upfield shift, while EWGs deshield them, leading to a downfield shift. The effect is most pronounced for protons ortho and para to the substituent.
-
The 6-methoxy group causes a significant upfield shift of the H-5 proton (6.74 ppm), which is ortho to the methoxy group.
-
The 8-nitro group leads to a general downfield shift of the aromatic protons.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents.
Theoretical Expectations:
-
Effect of Electron-Donating Groups (EDGs): Substituents like -OH and -OCH₃ are expected to cause a bathochromic shift (red shift) in the UV-Vis spectrum, moving the absorption maxima to longer wavelengths. This is because these groups donate electron density to the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.
-
Effect of Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -Cl are expected to cause a hypsochromic shift (blue shift) or a less pronounced bathochromic shift compared to EDGs. These groups withdraw electron density, lowering the energy of the lowest unoccupied molecular orbital (LUMO), which can either increase or have a smaller effect on the HOMO-LUMO gap depending on the interplay of inductive and resonance effects.
-
Conjugation: The quinoline system itself is a conjugated aromatic system. The aldehyde group further extends this conjugation. Any substituent that enhances the overall conjugation of the molecule will lead to a bathochromic shift.
A study on the unsubstituted 2-chloroquinoline-3-carbaldehyde reported its UV-Vis spectrum, which can serve as a baseline for comparison. It is expected that the introduction of substituents will modulate the positions and intensities of the absorption bands observed in the parent compound.
Caption: Relationship between molecular structure and spectroscopic analysis.
Conclusion: A Unified Spectroscopic Picture
This guide has provided a comparative analysis of the spectroscopic properties of a series of substituted 2-chloroquinoline-3-carbaldehydes. The experimental data from FT-IR and ¹H NMR spectroscopy clearly demonstrate the significant influence of substituents on the electronic environment of these molecules. Electron-donating groups generally decrease the carbonyl stretching frequency and shield aromatic protons, while electron-withdrawing groups have the opposite effect. These trends, rooted in the fundamental principles of inductive and resonance effects, allow for a rational understanding of the structure-property relationships in this important class of compounds. While comprehensive experimental UV-Vis data was not available for all derivatives, the theoretical framework presented provides a solid basis for predicting their absorption characteristics. This integrated spectroscopic approach is invaluable for researchers in drug discovery and organic synthesis, enabling the characterization and rational design of novel quinoline-based compounds.
References
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
2-Chloroquinoline-3-carbaldehyde - PMC - NIH. [Link]
-
2-Chloro-6-methylquinoline-3-carbaldehyde - PMC - NIH. [Link]
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate. [Link]
-
Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone - Jetir.Org. [Link]
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. [Link]
-
A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride - ResearchGate. [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF - ResearchGate. [Link]
-
Effects of Substituents on the Absorption Spectra of molecules - Odinity. [Link]
-
Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - RSC Publishing. [Link]
-
Effect of different substituents on 1H NMR of quinolones. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]
-
2-Chloroquinoline-3-carbaldehyde - ResearchGate. [Link]
-
2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. [Link]
-
Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Characterization of Cross-Coupling Products from 2-Chloro-7-iodoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline core is therefore a critical endeavor in the discovery of new chemical entities.
This guide focuses on a particularly versatile building block: 2-chloro-7-iodoquinoline-3-carbaldehyde . The presence of two distinct halogen atoms at electronically and sterically different positions (C2 and C7) offers a powerful platform for regioselective synthesis. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the molecular framework.
We will provide an in-depth comparison of two key C-C bond-forming reactions at the C7-position—the Suzuki-Miyaura and Sonogashira couplings. More importantly, we will detail a robust, multi-technique workflow for the unambiguous characterization of the resulting products, an approach designed to ensure the highest standards of scientific integrity.
The Strategic Imperative: Regioselectivity in Dihalogenated Systems
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy decreases in the order C-Cl > C-Br > C-I. Consequently, the C7-I bond is significantly more susceptible to oxidative addition than the C2-Cl bond.
This reactivity gap provides a predictable and reliable handle for selective functionalization. By carefully controlling reaction conditions, one can exclusively target the C7 position, leaving the C2-chloro substituent intact for potential subsequent transformations. This strategic orthogonality is paramount in the efficient construction of complex molecular architectures.
Comparative Synthesis: Suzuki vs. Sonogashira Coupling at the C7 Position
To illustrate the synthetic utility of our starting material, we will compare two of the most powerful cross-coupling reactions for C-C bond formation.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C(sp²)-C(sp²) bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[3][4]
Causality of Experimental Choices:
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) or similar Pd(0) sources are effective. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[5]
-
Base: A base, such as potassium carbonate, is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3][4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.[4][5]
Experimental Protocol: Synthesis of 2-Chloro-7-phenylquinoline-3-carbaldehyde
-
To a solution of this compound (1.0 equiv.) in 1,4-dioxane (10 mL) in a two-necked flask, add an aqueous solution of K₂CO₃ (3.0 M, 5 mL).
-
Stir the mixture for 10 minutes at room temperature under a nitrogen atmosphere to ensure complete deoxygenation.
-
Add dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv.) and phenylboronic acid (1.3 equiv.).
-
Heat the reaction mixture to reflux (approx. 90 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with H₂O (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl or vinyl halide.[1] This reaction is distinguished by its use of a co-catalytic system.
Causality of Experimental Choices:
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper acetylide intermediate formed in situ is key for the transmetalation step.[1]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both to scavenge the HX byproduct and to facilitate the formation of the copper acetylide.
-
Solvent: Anhydrous solvents like DMF or THF are used to prevent unwanted side reactions.
Experimental Protocol: Synthesis of 2-Chloro-7-(phenylethynyl)quinoline-3-carbaldehyde
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF (10 mL) in a Schlenk flask, add triethylamine (3.0 equiv.).
-
Deoxygenate the solution by bubbling nitrogen through it for 15 minutes.
-
Add [PdCl₂(PPh₃)₂] (0.03 equiv.) and CuI (0.05 equiv.) to the mixture.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
A Self-Validating System for Product Characterization
The trustworthiness of synthetic results hinges on rigorous and unambiguous characterization. A single analytical technique is rarely sufficient. We advocate for a self-validating workflow where chromatographic and multiple spectroscopic methods provide complementary data, collectively confirming the product's identity, structure, and purity.
This workflow ensures that the final data package is robust. For instance, while HPLC may indicate a single pure compound, only NMR can confirm its precise structure, and HRMS can verify its elemental composition. The convergence of these independent techniques provides a high degree of confidence in the result.
Caption: A self-validating workflow for product characterization.
Comparative Spectroscopic and Chromatographic Analysis
The structural differences between the Suzuki and Sonogashira products are clearly reflected in their analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in organic chemistry.[6] The introduction of a new substituent at the C7 position of the quinoline ring results in predictable changes in the ¹H and ¹³C NMR spectra. Key diagnostic features include the disappearance of the C7-H proton signal and the appearance of new signals corresponding to the coupled phenyl or phenylethynyl group. The electronic nature of the new substituent also induces subtle shifts in the remaining quinoline protons.[7]
| Compound | Key ¹H NMR Shifts (δ, ppm in CDCl₃) | Key ¹³C NMR Shifts (δ, ppm in CDCl₃) |
| Starting Material | ~10.2 (s, 1H, -CHO), ~8.5-7.8 (m, Ar-H) | ~190 (CHO), ~150-120 (Ar-C) |
| Suzuki Product | ~10.3 (s, 1H, -CHO), ~8.6-7.4 (m, Ar-H) | ~191 (CHO), ~152-125 (Ar-C) |
| Sonogashira Product | ~10.3 (s, 1H, -CHO), ~8.5-7.3 (m, Ar-H) | ~191 (CHO), ~151-122 (Ar-C), ~95, 88 (-C≡C-) |
Note: These are representative shifts. Actual values will vary.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, allowing for the determination of the elemental formula of a compound with high confidence. This technique is crucial for confirming that the desired transformation has occurred and for ruling out alternative products with the same nominal mass.
| Compound | Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ |
| Starting Material | C₁₀H₅ClINO | 316.9050 | 317.9123 |
| Suzuki Product | C₁₆H₁₀ClNO | 267.0451 | 268.0524 |
| Sonogashira Product | C₁₈H₁₀ClNO | 291.0451 | 292.0524 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for assessing the purity of small molecule pharmaceuticals.[8] By developing a robust method, one can quantify the percentage of the desired product relative to any starting materials, byproducts, or impurities.
Standard HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The retention time will differ based on the polarity of the compounds. The more non-polar Sonogashira and Suzuki products will have longer retention times than the more polar starting material.
Conclusion
This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex quinoline derivatives. Its differential halogen reactivity enables predictable and regioselective functionalization via robust cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions.
This guide has demonstrated not only the synthetic protocols for creating new C-C bonds at the C7 position but has also emphasized a critical, often overlooked aspect: the necessity of a multi-faceted, self-validating characterization workflow. By integrating chromatographic and spectroscopic techniques (HPLC, NMR, HRMS), researchers can ensure the unequivocal identification and purity of their target compounds, upholding the principles of scientific rigor essential for drug discovery and development.
References
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ökten, S. (2019). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Sperry, J. B. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
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Zoorob, H. H., & Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Semantic Scholar. [Link]
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Govindarao, V. V. S. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]
-
Tundel, R. E., & Anderson, K. W. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Abdel-Wahab, B. F., & Zoorob, H. H. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Miles, W. H., & Nutaitis, C. F. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
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- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Comparative Guide to the Purity Analysis of Synthesized 2-Chloro-7-iodoquinoline-3-carbaldehyde
This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of synthesized 2-Chloro-7-iodoquinoline-3-carbaldehyde. As a critical building block in the development of novel therapeutics, particularly in the synthesis of fused heterocyclic systems with diverse pharmacological activities, ensuring the purity of this intermediate is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the common synthetic pathways, predict the impurity profile, and compare the efficacy of various analytical techniques to establish a robust and reliable purity assessment workflow.
The Synthetic Landscape: Understanding the Origins of Impurities
The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This one-pot reaction involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][4] Understanding this pathway is fundamental to predicting the potential impurity profile of the final product.
The synthesis of this compound would proceed from N-(3-iodophenyl)acetamide. The reaction involves an electrophilic attack on the activated acetanilide by the chloroiminium ion (Vilsmeier reagent), followed by cyclization and subsequent dehydration/aromatization to yield the quinoline core.
Potential Impurities:
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual N-(3-iodophenyl)acetamide.
-
Incomplete Cyclization: Intermediates that have been formylated but have not fully cyclized.
-
Vilsmeier Reagent Residues: Residual DMF or hydrolysis products of POCl₃.
-
Regioisomers: Depending on the directing effects of the substituents on the starting acetanilide, minor amounts of other isomers could potentially form.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, which would yield 7-iodo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This is a common impurity in related structures.[1]
-
Oxidation Product: The aldehyde functional group can be oxidized to the corresponding carboxylic acid (2-chloro-7-iodoquinoline-3-carboxylic acid).
-
Caption: Synthetic and purification workflow for this compound.
Purification Strategies: Isolating the Target Compound
Effective purification is the first step in ensuring high purity. The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale.
-
Recrystallization: This is often the most efficient method for removing minor impurities from a crystalline solid. A mixed solvent system, such as petroleum ether/ethyl acetate, is commonly used for similar compounds.[5] The principle relies on the differential solubility of the target compound and impurities in the solvent system at different temperatures.
-
Column Chromatography: This technique is invaluable when impurities have similar solubility profiles to the product or when dealing with complex mixtures. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential Solubility | Scalable, cost-effective, can yield high-purity crystals. | Less effective for impurities with similar solubility; potential for product loss. | Removing small amounts of impurities from a mostly pure, crystalline product. |
| Column Chromatography | Differential Adsorption | High resolution, can separate complex mixtures and amorphous products. | More time-consuming, requires larger solvent volumes, less scalable. | Purifying complex crude mixtures or removing closely related impurities. |
A Comparative Guide to Purity Analysis Techniques
No single analytical technique provides a complete purity profile. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive and trustworthy assessment. We will compare High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry. For a UV-active, heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical choice.[6] It provides excellent resolution for separating the main component from non-volatile impurities. The method's trustworthiness is established through system suitability tests, ensuring consistent performance.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: Start with a high concentration of Solvent A and gradually increase Solvent B over 20-30 minutes. A typical gradient might be: 5% B to 95% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the relative standard deviation (RSD) of the peak area is <2%.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Expected Result | Interpretation |
| Retention Time (t_R_) | ~15.2 min (Hypothetical) | Consistent t_R_ confirms system stability. |
| Main Peak Area % | >99.0% | Provides the quantitative purity value. |
| Impurity Peaks | e.g., Peak at 8.5 min (0.3%), Peak at 16.1 min (0.5%) | Indicates the presence and relative amount of impurities. |
| Resolution (R_s_) | >2.0 between main peak and closest impurity | Ensures accurate integration and quantification of peaks. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: While HPLC provides quantitative purity, ¹H NMR offers invaluable structural confirmation. It verifies that the synthesized compound is indeed the target molecule and can detect impurities that contain protons, often providing structural clues about their identity. The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the aromatic compound well and its residual peak does not typically interfere with the aromatic protons of the analyte.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).
-
Analysis: Integrate all peaks. The integral ratios should correspond to the number of protons in the structure. Look for small, unassignable peaks which indicate impurities. For instance, a singlet around 3.0 ppm could suggest residual DMF.
| Parameter | Expected Result | Interpretation |
| Aldehyde Proton (CHO) | Singlet, ~10.2 ppm | Confirms the presence of the key carbaldehyde group. |
| Quinoline Protons | Multiplets/Doublets, ~7.8-8.9 ppm | Confirms the aromatic quinoline core structure. |
| Integral Ratios | Consistent with the 5 protons in the structure | Verifies the relative number of protons, supporting structural identity. |
| Impurity Peaks | e.g., Small singlet at ~2.9 ppm | Could indicate trace amounts of DMF from the synthesis. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the ideal method for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents (e.g., petroleum ether, ethyl acetate from recrystallization) or unreacted starting materials if they are sufficiently volatile. The mass spectrometer provides definitive identification of these impurities by comparing their mass spectra to library databases.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Analyze the total ion chromatogram (TIC). Identify peaks by matching their mass spectra against a reference library (e.g., NIST).
| Parameter | Expected Result | Interpretation |
| Main Peak | Peak at high retention time with M⁺ at m/z 317/319 | Confirms the mass of the target compound and its isotopic pattern (due to Cl). |
| Solvent Peaks | Peaks at low retention times | May identify residual purification solvents like ethyl acetate or hexane. |
| Other Peaks | e.g., Peak corresponding to N-(3-iodophenyl)acetamide | Could identify volatile process-related impurities. |
Elemental Analysis (CHN)
Expertise & Experience: Elemental analysis provides a fundamental check on the purity of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique is a self-validating system; if the experimental values for C, H, and N do not match the theoretical values calculated from the molecular formula (C₁₀H₅ClINO) within a narrow margin (typically ±0.4%), it strongly indicates the presence of impurities or an incorrect structural assignment.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh ~2-3 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Calculation: The instrument's software calculates the percentage of each element.
| Element | Theoretical % for C₁₀H₅ClINO | Experimental % (Hypothetical) | Deviation |
| Carbon (C) | 37.84% | 37.75% | -0.09% |
| Hydrogen (H) | 1.59% | 1.63% | +0.04% |
| Nitrogen (N) | 4.41% | 4.38% | -0.03% |
| Interpretation: The experimental values are within the acceptable ±0.4% deviation, providing strong evidence for the correct elemental composition and high purity. |
Integrated Analysis and Conclusion
A comprehensive purity assessment is achieved by synthesizing the results from these orthogonal techniques.
| Analytical Method | Information Provided | Strengths | Limitations |
| HPLC | Quantitative Purity (% Area) | High precision and accuracy for quantification; excellent for non-volatile impurities. | May not detect non-UV active or volatile impurities; structural information is limited. |
| ¹H NMR | Structural Confirmation | Provides definitive structural information; can identify and quantify proton-containing impurities. | Less sensitive than HPLC; complex mixtures can be difficult to interpret. |
| GC-MS | Volatile Impurity ID | Excellent for identifying volatile/semi-volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Elemental Composition | Confirms the empirical formula, providing a fundamental check on bulk purity. | Does not distinguish between isomers; insensitive to minor impurities. |
The purity analysis of this compound requires a validated, multi-technique approach. While RP-HPLC serves as the primary tool for quantitative purity determination (>99% is a typical target for drug development intermediates), its findings must be corroborated by other methods. ¹H NMR is essential for confirming the structural identity of the main component and identifying any structurally related impurities. GC-MS provides a crucial screen for residual solvents and other volatile contaminants that are invisible to HPLC. Finally, Elemental Analysis offers a fundamental confirmation of the compound's elemental composition, serving as a final, authoritative check on its bulk purity. By integrating the data from these four methods, researchers can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this critical synthetic intermediate for its downstream applications in drug discovery and development.
References
-
2-Chloro-7-methylquinoline-3-carbaldehyde - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. The Royal Society of Chemistry. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. MDPI. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society. Available at: [Link]
-
Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]
-
Conventional methods of quinoline synthesis. ResearchGate. Available at: [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Available at: [Link]
-
The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. The Royal Society of Chemistry. Available at: [Link]
Sources
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 2-Chloro-7-iodoquinoline-3-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. The quinoline scaffold, a fusion of a benzene and pyridine ring, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific derivative, 2-Chloro-7-iodoquinoline-3-carbaldehyde, serves as a versatile starting material for the synthesis of a diverse array of potentially bioactive molecules.[1] This guide provides an in-depth comparison of analytical techniques for the unambiguous structural confirmation of its derivatives, grounded in experimental data and established scientific principles.
The Synthetic Gateway: Vilsmeier-Haack Cyclization
The primary and most efficient route to 2-chloro-3-formylquinolines, including the 7-iodo substituted variant, is the Vilsmeier-Haack reaction.[1][2][3][4][5] This one-pot cyclization of the corresponding N-arylacetamide is a powerful tool for constructing the quinoline core.[5]
The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials. The Vilsmeier reagent, a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃), acts as the electrophile.[5] The subsequent electrophilic substitution onto the activated aromatic ring of the N-arylacetamide, followed by cyclization and hydrolysis, yields the desired 2-chloroquinoline-3-carbaldehyde derivative.[1][3]
Caption: Synthetic workflow for this compound derivatives via the Vilsmeier-Haack reaction.
Structural Confirmation: A Multi-faceted Approach
The unambiguous determination of the molecular structure of newly synthesized derivatives is a critical step that relies on the convergence of data from multiple analytical techniques. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Expertise & Experience: For quinoline derivatives, both ¹H and ¹³C NMR are indispensable. The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) provides a unique fingerprint for the substitution pattern on the quinoline core.[7] The introduction of substituents like the chloro, iodo, and carbaldehyde groups induces predictable shifts in the proton and carbon resonances, allowing for precise assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing proton-proton coupling networks and confirming the connectivity of the entire molecule.[8]
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. The chemical shifts, coupling constants, and integration values must all be in agreement with the proposed structure. For instance, the aldehyde proton of the 3-carbaldehyde group is expected to appear as a singlet in a distinct downfield region (around 10 ppm).
Comparative Data for a Representative Derivative (Hypothetical):
| Technique | Parameter | Observed Value (ppm) | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 10.1 (s, 1H) | Aldehyde proton |
| 8.5 (s, 1H) | H4 proton | ||
| 8.2 (d, 1H) | H8 proton | ||
| 7.9 (d, 1H) | H5 proton | ||
| 7.6 (dd, 1H) | H6 proton | ||
| ¹³C NMR | Chemical Shift (δ) | 190.2 | Aldehyde Carbonyl |
| 152.1 | C2 (bearing Cl) | ||
| 148.5 | C4 | ||
| 138.7 | C8a | ||
| 135.4 | C6 | ||
| 130.1 | C5 | ||
| 128.9 | C4a | ||
| 125.3 | C8 | ||
| 98.6 | C7 (bearing I) | ||
| 127.5 | C3 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.[7]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[9]
Expertise & Experience: For halogenated compounds like the derivatives of this compound, the isotopic pattern in the mass spectrum is a key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in a characteristic M and M+2 peak pattern. Similarly, iodine is monoisotopic (¹²⁷I). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula of the compound with high accuracy.[9]
Trustworthiness: The agreement between the experimentally determined molecular weight and the calculated molecular weight for the proposed structure provides strong evidence for its correctness. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.
Comparative Data for a Representative Derivative (Hypothetical):
| Technique | Parameter | Observed Value (m/z) | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | 359.9231 | Corresponds to the calculated exact mass for C₁₀H₅ClINO (359.9234) |
| Isotopic Pattern | M and M+2 peaks | Ratio of ~3:1 | Confirms the presence of one chlorine atom |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze the isotopic pattern to confirm the presence of halogens.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.[10]
Expertise & Experience: Obtaining a single crystal of suitable quality for X-ray diffraction can be a challenging yet rewarding step. Once a suitable crystal is obtained, the diffraction data can be used to solve and refine the crystal structure, providing a definitive confirmation of the molecular connectivity and stereochemistry.[11]
Trustworthiness: The resulting electron density map and the refined crystal structure provide a direct visualization of the molecule, leaving no ambiguity about its structure. The crystallographic data, including unit cell parameters and atomic coordinates, serve as a permanent and verifiable record of the compound's structure.[10]
Comparative Data for a Representative Derivative (Hypothetical):
| Technique | Parameter | Observed Value | Interpretation |
| X-ray Crystallography | Crystal System | Monoclinic | Describes the symmetry of the crystal lattice |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell | |
| Unit Cell Dimensions | a = 15.4 Å, b = 3.9 Å, c = 16.9 Å, β = 112.8° | Dimensions of the unit cell[10] | |
| Bond Lengths (Å) | C-Cl: 1.74, C-I: 2.10, C=O: 1.21 | Confirms the presence and nature of chemical bonds |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect the X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final structure using crystallographic software to ensure its quality and accuracy.
Caption: Logical relationship between analytical techniques for structural confirmation.
Conclusion
The structural confirmation of derivatives of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework and connectivity, mass spectrometry acts as a crucial checkpoint for molecular weight and elemental composition. For definitive and unambiguous structural proof, single-crystal X-ray crystallography remains the ultimate arbiter. By judiciously applying these techniques and critically evaluating the congruent data, researchers can confidently establish the structure of their novel compounds, paving the way for further investigation into their biological potential.
References
- Atmiya University.
- Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.
- Journal of Materials and Electronic Devices. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
- Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- Royal Society of Chemistry.
- Benchchem.
- ResearchGate.
- PMC - NIH. 2-Chloro-7-methylquinoline-3-carbaldehyde.
- ResearchGate.
- ResearchGate. (PDF)
- International Journal of Chemical Studies.
- The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.
- MDPI.
- International Journal of Chemical Studies.
- YouTube.
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde.
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-7-iodoquinoline-3-carbaldehyde: A Key Pharmaceutical Intermediate
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Specifically, 2-chloroquinoline-3-carbaldehydes are highly valued as versatile synthetic intermediates, enabling the construction of complex heterocyclic systems with diverse biological activities, including anticancer and antimicrobial properties.[2][3] The introduction of a halogen, such as iodine, at the 7-position further enhances the utility of this scaffold, providing a reactive handle for cross-coupling reactions and other molecular elaborations in drug development.
This guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-7-iodoquinoline-3-carbaldehyde. We will benchmark a robust, multi-step Vilsmeier-Haack approach against alternative synthetic strategies, offering field-proven insights into the causality behind experimental choices, and providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Benchmark Synthesis: The Vilsmeier-Haack Cyclization of a Pre-functionalized Acetanilide
The most reliable and widely applicable method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction accomplishes formylation, chlorination, and cyclization in a single pot from a substituted acetanilide. For our target molecule, a two-step sequence starting from 3-iodoaniline is the benchmark approach.
Workflow of the Benchmark Synthesis
Caption: Benchmark two-step synthesis of the target compound.
Part 1: Synthesis of N-(3-iodophenyl)acetamide
The initial step involves the straightforward N-acetylation of 3-iodoaniline. This protects the amine and provides the necessary acetanilide precursor for the subsequent cyclization.
Experimental Protocol:
-
To a solution of 3-iodoaniline (1 equiv.) in glacial acetic acid, add acetic anhydride (1.1 equiv.) dropwise with stirring.
-
Heat the reaction mixture at 80-90°C for 1-2 hours.[4]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield N-(3-iodophenyl)acetamide. The product is typically of sufficient purity for the next step without further purification.
Causality and Expertise: The use of acetic anhydride in acetic acid is a standard, high-yielding acetylation protocol. The acid serves as both a solvent and a catalyst. The aqueous workup is crucial for precipitating the less polar acetanilide product while removing the water-soluble acetic acid and any unreacted starting materials.
Part 2: Vilsmeier-Haack Cyclization to this compound
This is the key transformation where the quinoline ring system is constructed. The Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating and chlorinating agent.
Experimental Protocol:
-
In a round-bottom flask, cool DMF (3 equiv.) to 0-5°C in an ice bath.
-
Add POCl₃ (up to 15 equiv., depending on the specific literature procedure) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent (chloroiminium salt).[6][7] Stir for 20-30 minutes.
-
Add the N-(3-iodophenyl)acetamide (1 equiv.) portion-wise to the prepared reagent, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 7-15 hours.[6][8]
-
Monitor the reaction by TLC.
-
Once complete, carefully pour the reaction mixture onto crushed ice with stirring. This hydrolyzes the reaction intermediate and precipitates the crude product.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Filter the resulting solid, wash extensively with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate or ethanol to obtain pure this compound.[5][7]
Causality and Expertise: The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[1] The mechanism involves an electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination. The large excess of POCl₃ is often necessary to drive the reaction to completion. The careful, cold addition of reagents is critical to control the exothermic formation of the Vilsmeier reagent. The final hydrolysis and neutralization are essential for product isolation.
Alternative Synthetic Methodologies
While the benchmark method is robust, alternative strategies exist that may offer advantages in specific contexts, such as improved atom economy, different starting materials, or milder conditions.
Alternative 1: Late-Stage Iodination
This approach reverses the order of functionalization. It begins with the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide, followed by electrophilic iodination at the C7 position.
Workflow of Late-Stage Iodination
Caption: Alternative synthesis via late-stage iodination.
Experimental Protocol (Iodination Step):
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1 equiv.) in concentrated sulfuric acid.
-
Add a suitable iodinating agent, such as iodine in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid.
-
Heat the mixture, carefully monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize to precipitate the product.
-
Filter, wash, and recrystallize to obtain the final product.
Causality and Expertise: Electrophilic aromatic substitution on the quinoline ring is directed by the existing substituents and the reaction conditions. Under strongly acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine ring. Substitution then occurs on the benzene ring. The iodo group is directed to the C5 and C7 positions. Separating the resulting isomers can be challenging and may lead to lower overall yields of the desired C7 product.
Alternative 2: Synthesis from 7-Iodo-2-quinolone
This method starts with a pre-formed quinoline ring system and involves the conversion of a quinolone (or quinolin-2-one) to the corresponding 2-chloroquinoline.
Workflow from 7-Iodo-2-quinolone
Caption: Alternative synthesis starting from a quinolone precursor.
Experimental Protocol (Two-step conversion):
-
Chlorination: Reflux 7-iodo-2-quinolone (1 equiv.) in an excess of POCl₃ for several hours. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched with ice water and neutralized to precipitate 2-chloro-7-iodoquinoline.
-
Formylation: The resulting 2-chloro-7-iodoquinoline can then be formylated at the C3 position. While a direct Vilsmeier-Haack formylation is possible, other methods like lithiation followed by quenching with DMF might also be employed.
Causality and Expertise: The conversion of a 2-quinolone to a 2-chloroquinoline using POCl₃ is a classic and effective transformation. The subsequent C3 formylation is feasible, but the reactivity of the 2-chloroquinoline ring towards electrophilic substitution is lower than that of an acetanilide, potentially requiring harsher conditions or alternative organometallic routes. This approach is highly dependent on the commercial availability and cost of the 7-iodo-2-quinolone starting material.
Performance Benchmark Comparison
| Parameter | Benchmark Method (Vilsmeier-Haack) | Alternative 1 (Late-Stage Iodination) | Alternative 2 (from 7-Iodo-quinolone) |
| Starting Material | 3-Iodoaniline | Acetanilide | 7-Iodo-2-quinolone |
| Number of Steps | 2 | 2 | 2 |
| Typical Overall Yield | Good to High (60-85% reported for analogues)[4][6] | Moderate (Potential for isomer formation) | Moderate to Good (Depends on formylation efficiency) |
| Reagents & Conditions | POCl₃/DMF, Heat (80-90°C) | I₂/HIO₃, Conc. H₂SO₄, Heat | POCl₃, Heat; Potentially organometallics |
| Key Advantages | High regioselectivity, reliable, widely documented.[1][3] | Utilizes a simpler, cheaper initial starting material. | Starts with the quinoline core already formed. |
| Key Disadvantages | Requires a pre-functionalized aniline; uses a large excess of POCl₃. | Risk of forming C5/C7 iodo isomers, requiring separation; harsh acidic conditions. | Availability and cost of the starting quinolone; formylation step can be challenging. |
Conclusion
For the synthesis of this compound, the benchmark Vilsmeier-Haack reaction on N-(3-iodophenyl)acetamide stands out as the most strategic and reliable method. Its primary advantage is the unambiguous control of regiochemistry, directly installing the iodo group at the desired C7 position via the choice of starting material. This avoids the potential for isomeric mixtures and difficult purifications associated with the late-stage iodination approach. While the synthesis from 7-iodo-2-quinolone is a viable alternative, its practicality is often limited by the accessibility and cost of the starting material.
The benchmark method, despite requiring a two-step sequence, offers a predictable and scalable route to this valuable pharmaceutical intermediate, making it the recommended procedure for research and development applications.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
-
Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. [Link]
-
NIH. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. PMC. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-7-iodoquinoline-3-carbaldehyde: A Senior Scientist's Guide to Safety and Compliance
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 2-Chloro-7-iodoquinoline-3-carbaldehyde are of significant interest due to their potential biological activities. However, their potent nature necessitates a rigorous and informed approach to their management, from the bench to final disposal. This guide provides essential, experience-driven procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: More Than Just a Halogenated Compound
Based on data from analogous compounds, this compound should be regarded as a hazardous substance with the following potential classifications[1]:
-
Acute Toxicity: Likely toxic if swallowed.
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
The iodine moiety introduces an additional layer of concern. Prolonged exposure to certain iodinated organic compounds can lead to a condition known as "iodism," characterized by symptoms like skin rash, headache, and irritation of mucous membranes. Therefore, minimizing direct exposure is of paramount importance.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Anticipated Effect | Primary Route of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Eye contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a robust selection of PPE is mandatory when handling this compound in any form—solid, in solution, or as waste. The principle of causality here is simple: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and fine dust particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper removal techniques to avoid skin contact.
-
Body Protection: A lab coat is standard, but for procedures with a higher risk of spillage, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors. If a fume hood is not available or if weighing larger quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[2].
Spill Management: A Calm and Methodical Response
Accidents happen, but a well-defined spill response protocol can mitigate the associated risks. For a solid compound like this compound, the primary concern is the generation of airborne dust.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and, if the spill is large, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described in the previous section.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Clean Up: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Avoid aggressive sweeping that could generate dust. For the final cleaning, wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the cloth in the same hazardous waste container.
-
Decontaminate: Thoroughly wash the affected area with soap and water.
First Aid: Immediate Actions in Case of Exposure
Should an exposure occur despite all precautions, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of this compound is not a matter of simply discarding it. As a halogenated organic compound, it is classified as hazardous waste and must be managed according to strict regulatory guidelines to prevent environmental contamination[3][4].
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Protocol:
-
Waste Identification and Segregation:
-
This compound and any materials contaminated with it (e.g., gloves, weighing paper, spill cleanup debris) must be classified as halogenated organic waste [4].
-
It is critical to segregate this waste stream from non-halogenated organic waste. Co-mingling can lead to improper disposal and significantly increased disposal costs.
-
-
Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection. These should be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound"[5].
-
The container must be kept securely closed except when actively adding waste[5].
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from general laboratory traffic.
-
Ensure that the storage area is segregated from incompatible materials, particularly strong oxidizing agents[6].
-
-
Final Disposal:
-
Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash[3]. This is not only a regulatory violation but also poses a significant threat to aquatic ecosystems.
-
The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Follow all institutional and local regulations for waste pickup, including completing any required waste manifest forms accurately. High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds[4].
-
By adhering to these scientifically grounded and procedurally sound guidelines, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and upholding your responsibility for environmental stewardship.
References
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-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved January 24, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved January 24, 2026, from [Link]
-
Journal of Medicinal Chemistry. (1965). Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. Retrieved January 24, 2026, from [Link]
-
MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved January 24, 2026, from [Link]
-
PubMed. (2024). Iodinated contrast media waste management in hospitals in central Norway. Retrieved January 24, 2026, from [Link]
-
TCI America. (n.d.). 5-Chloro-8-hydroxy-7-iodoquinoline Material Safety Data Sheet. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Retrieved January 24, 2026, from [Link]
-
Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved January 24, 2026, from [Link]
-
PubMed. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Retrieved January 24, 2026, from [Link]
-
Szabo-Scandic. (n.d.). Clioquinol Material Safety Data Sheet. Retrieved January 24, 2026, from [Link]
-
Thermo Fisher Scientific. (2025). Quinoline-3-carboxaldehyde SAFETY DATA SHEET. Retrieved January 24, 2026, from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2025). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2024). Iodinated contrast media waste management in hospitals in central Norway. Retrieved January 24, 2026, from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-7-iodoquinoline-3-carbaldehyde
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Chloro-7-iodoquinoline-3-carbaldehyde, for which specific safety data may not be extensively available, demands a meticulous and informed approach to personal protection. This guide provides a procedural framework for the safe handling of this compound, grounded in the principles of chemical analogy, risk assessment, and established laboratory safety protocols. The recommendations herein are synthesized from safety data for structurally related compounds and general best practices for handling halogenated aromatic aldehydes.
Hazard Analysis: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a critical first step is to infer its potential hazards from analogous compounds. Structurally, this molecule is a quinoline substituted with a chloro group, an iodo group, and a carbaldehyde (aldehyde) functional group.
-
Halogenated Quinolines : Compounds like 2,7-Dichloroquinoline-3-carboxaldehyde are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Halogenated aromatic compounds can also present long-term health risks, and care should be taken to minimize exposure.
-
Aromatic Aldehydes : Aldehydes as a class can be irritants and sensitizers. For instance, Benzaldehyde is known to cause skin and eye irritation and may be harmful if inhaled.[2]
-
Combined Risk Profile : Based on these structural alerts, it is prudent to treat this compound as a hazardous substance that is likely to be a skin and eye irritant, a respiratory tract irritant, and potentially harmful if swallowed or inhaled.[1][3]
The following workflow illustrates the decision-making process for selecting appropriate Personal Protective Equipment (PPE).
Caption: PPE selection workflow for handling hazardous chemicals.
Essential Personal Protective Equipment (PPE)
Based on the hazard analysis, a multi-layered PPE approach is essential to minimize all potential routes of exposure.[4]
Primary Engineering Controls
Before considering PPE, it is crucial to handle this compound within a primary engineering control. All weighing, transfers, and reactions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
Body Protection
A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[6]
Hand Protection
Given that this compound is likely a skin irritant, robust hand protection is critical.[1][3]
-
Glove Type : Nitrile gloves are a suitable choice for protection against a range of chemicals.[6]
-
Double Gloving : For enhanced protection, especially during prolonged handling or when dealing with larger quantities, double gloving is strongly advised.[7] This involves wearing two pairs of nitrile gloves. If the outer glove is contaminated, it can be removed, leaving the inner glove as a clean barrier.
-
Inspection and Replacement : Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
| Glove Material | Suitability for Halogenated Aromatics & Aldehydes | Key Considerations |
| Nitrile | Good for incidental contact and splash protection. | Recommended for general use. Check manufacturer's compatibility data if available. |
| Neoprene | Good resistance to a broad range of chemicals, including some solvents. | A potential alternative to nitrile, offering good chemical resistance.[6] |
| Latex | Not Recommended. Offers poor protection against many organic solvents. | High potential for allergic reactions.[6] |
Eye and Face Protection
Due to the high likelihood of serious eye irritation, stringent eye and face protection is mandatory.[1][3][8]
-
Safety Goggles : Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses do not provide adequate protection against splashes.
-
Face Shield : When handling larger quantities, or during procedures with a significant risk of splashing or popping (e.g., heating solutions), a face shield must be worn in addition to safety goggles.[9]
Respiratory Protection
If there is a risk of generating dust or aerosols that cannot be adequately contained within a fume hood, respiratory protection is necessary.[10]
-
Respirator Type : A NIOSH-approved respirator with P95 or P100 particulate filters is recommended for handling the solid compound outside of a fume hood.[10]
-
Fit Testing : Proper fit testing and training are required for all personnel who need to use a respirator.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if needed).
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.
-
In Solution : Once in solution, handle with the same level of care, being mindful of potential splashes.
-
Post-Handling : After the procedure, decontaminate any surfaces that may have come into contact with the compound.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
Small Spills (in a fume hood) : Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills : Evacuate the laboratory and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1][3] Follow all local and institutional regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]
Conclusion
The safe handling of this compound is predicated on a conservative and proactive approach to personal protection. By treating this compound with the caution afforded to its hazardous structural analogs and adhering to the multi-layered PPE and handling protocols outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment.
References
- Apollo Scientific. (2022, May 17).
- Carl ROTH. (2020, January 30).
- MSDS of 2-Chloro-3-quinoline carboxaldehyde oxime. (2008, October 27).
- Sigma-Aldrich. (2024, September 6).
- Environmental Health and Safety, University of Nevada, Reno.
- Echemi.
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- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- CHEMM. Personal Protective Equipment (PPE).
- Material Safety D
- Thermo Fisher Scientific. (2025, September 18).
- ChemTalk. Lab Safety Equipment & PPE.
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- ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development.
- Royal Society of Chemistry.
- MSDS of 2-Chloro-7-methyl-3-quinolinecarboxaldehyde. (2008, October 29).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Benchchem.
- Royal Society of Chemistry. Metal-free C5-selective halogenation of quinolines under aqueous conditions.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
